molecular formula C60H50Na2O8P2 B15567564 SARS-CoV-2-IN-30 disodium

SARS-CoV-2-IN-30 disodium

Cat. No.: B15567564
M. Wt: 1007.0 g/mol
InChI Key: WWWSFJFLMJCOCG-UHFFFAOYSA-L
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Description

SARS-CoV-2-IN-30 disodium is a useful research compound. Its molecular formula is C60H50Na2O8P2 and its molecular weight is 1007.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H50Na2O8P2

Molecular Weight

1007.0 g/mol

IUPAC Name

disodium;[22-[(4-ethylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl phosphate

InChI

InChI=1S/C60H52O8P2.2Na/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40;;/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64);;/q;2*+1/p-2

InChI Key

WWWSFJFLMJCOCG-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SARS-CoV-2-IN-30 disodium (B8443419) is a novel antiviral agent demonstrating potent efficacy against SARS-CoV-2 and other enveloped viruses. Structurally, it is a two-armed diphosphate (B83284) ester featuring a benzene-based molecular tweezer scaffold. Its mechanism of action is not targeted towards a specific viral protein, but rather employs a broad-spectrum strategy of direct viral envelope disruption. This is achieved through a supramolecular interaction with the lipid bilayer of the virus, leading to a loss of integrity and subsequent inactivation. This technical guide provides a comprehensive overview of the core mechanism of action of SARS-CoV-2-IN-30 disodium, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Viral Envelope Disruption

The primary mechanism of action of this compound is the physical disruption of the SARS-CoV-2 viral envelope. This is facilitated by its unique "molecular tweezer" structure, which is designed to interact with the lipid components of the viral membrane.

The process can be broken down into the following steps:

  • Membrane Targeting: The molecular tweezer, featuring hydrophobic surfaces and charged phosphate (B84403) groups, is attracted to the viral envelope. The "disodium" salt form enhances its solubility and interaction with the polar head groups of the phospholipids (B1166683) in the viral membrane.

  • Intercalation and Complexation: The tweezer-like structure forms inclusion complexes with the lipid head groups, particularly phosphatidylcholine and sphingomyelin, which are abundant in viral envelopes. This process is analogous to a key fitting into a lock, creating a stable supramolecular assembly.

  • Increased Membrane Tension and Disruption: The binding of multiple tweezer molecules to the lipid head groups alters the natural curvature and fluidity of the viral membrane. This induces high surface tension, leading to the formation of pores and ultimately the complete disruption of the lipid bilayer.[1]

  • Viral Inactivation: With the viral envelope compromised, the internal components of the virion, including the RNA genome, are exposed and degraded, rendering the virus non-infectious.

This mechanism is broad-spectrum, affecting a range of enveloped viruses, and is less susceptible to the development of resistance that can occur with antivirals targeting specific, mutable viral proteins.

Signaling Pathway Diagram

Mechanism of Viral Envelope Disruption by this compound cluster_0 Viral Particle cluster_1 Molecular Tweezer Action SARS_CoV_2_Virion SARS-CoV-2 Virion (Enveloped) Viral_Envelope Viral Envelope (Lipid Bilayer) Viral_RNA Viral RNA IN30 SARS-CoV-2-IN-30 Disodium Binding Binding to Lipid Head Groups IN30->Binding Targets Binding->Viral_Envelope Disruption Membrane Disruption (Pore Formation) Binding->Disruption Induces Disruption->Viral_Envelope Acts on Inactivation Viral Inactivation (Loss of Infectivity) Disruption->Inactivation Leads to

Caption: Proposed mechanism of SARS-CoV-2 envelope disruption by this compound.

Quantitative Data

The antiviral activity and membrane disruption potential of this compound and related "advanced molecular tweezers" have been quantified through various in vitro assays.[2] The data is summarized in the tables below.

CompoundSARS-CoV-2 Activity (IC50, µM)Spike Pseudoparticle Transduction (IC50, µM)Liposomal Membrane Disruption (EC50, µM)Cell Cytotoxicity (CC50, µM, Caco-2 cells)
This compound 0.6 6.9 6.9 >100
SARS-CoV-2-IN-28 disodium0.41.04.4213.1
SARS-CoV-2-IN-25 disodium1.81.62.6117.9

Experimental Protocols

In-Cell ELISA for Antiviral Activity

This protocol is adapted from methodologies used to assess the inhibition of SARS-CoV-2 infection in cell culture.[1][3]

Objective: To quantify the inhibitory effect of this compound on viral replication in a permissive cell line.

Materials:

  • Caco-2 cells (or other permissive cell lines like Vero E6)

  • SARS-CoV-2 (e.g., Wuhan strain)

  • This compound

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Primary antibody against a viral protein (e.g., anti-Spike or anti-Nucleocapsid)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the different concentrations of the compound for 2 hours at 37°C.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for a defined period (e.g., 2 days) at 37°C in a 5% CO₂ incubator.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The IC50 value is calculated by fitting the dose-response curve.

Experimental Workflow: In-Cell ELISA

Experimental Workflow for In-Cell ELISA Antiviral Assay Start Start Seed_Cells Seed Caco-2 Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of SARS-CoV-2-IN-30 Seed_Cells->Prepare_Compound Incubate_Virus Incubate SARS-CoV-2 with Compound Prepare_Compound->Incubate_Virus Infect_Cells Infect Cells with Virus-Compound Mixture Incubate_Virus->Infect_Cells Incubate_Infection Incubate for 48h Infect_Cells->Incubate_Infection Fix_Perm Fix and Permeabilize Cells Incubate_Infection->Fix_Perm Immunostain Immunostain for Viral Antigen Fix_Perm->Immunostain Detect Add Substrate and Measure Absorbance Immunostain->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for determining the antiviral activity using an in-cell ELISA.

Liposome (B1194612) Leakage Assay

This assay measures the ability of a compound to disrupt a lipid bilayer, mimicking the viral envelope. The release of a fluorescent dye from liposomes indicates membrane disruption.[4][5]

Objective: To quantify the membrane-disrupting activity of this compound.

Materials:

  • Lipids (e.g., a mixture of POPC and cholesterol to mimic viral membranes)

  • Calcein (B42510) (or other fluorescent dye)

  • Buffer (e.g., HEPES)

  • Size-exclusion chromatography column

  • Fluorometer

  • Triton X-100 (for 100% leakage control)

Procedure:

  • Liposome Preparation: Prepare a lipid film by evaporating the organic solvent from a lipid mixture. Hydrate the film with a high concentration of calcein solution to encapsulate the dye.

  • Extrusion: Subject the liposome suspension to extrusion through polycarbonate membranes to obtain unilamellar vesicles of a defined size.

  • Purification: Remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay: Dilute the purified calcein-loaded liposomes in buffer. Add varying concentrations of this compound.

  • Fluorescence Measurement: Monitor the increase in calcein fluorescence over time using a fluorometer. The self-quenching of the encapsulated calcein is relieved upon leakage, resulting in an increased fluorescence signal.

  • Data Analysis: The percentage of leakage is calculated relative to the fluorescence signal after adding Triton X-100 (which causes 100% leakage). The EC50 value is determined from the dose-response curve.

Experimental Workflow: Liposome Leakage Assay

Experimental Workflow for Liposome Leakage Assay Start Start Prep_Liposomes Prepare Calcein-Loaded Liposomes Start->Prep_Liposomes Purify_Liposomes Purify Liposomes via Size-Exclusion Chromatography Prep_Liposomes->Purify_Liposomes Setup_Assay Add Liposomes and SARS-CoV-2-IN-30 to Plate Purify_Liposomes->Setup_Assay Measure_Fluorescence Monitor Fluorescence Increase Over Time Setup_Assay->Measure_Fluorescence Add_Triton Add Triton X-100 for 100% Leakage Control Measure_Fluorescence->Add_Triton Analyze Calculate EC50 Add_Triton->Analyze End End Analyze->End

Caption: Workflow for assessing membrane disruption using a liposome leakage assay.

In Vivo Efficacy in a Mouse Model

The in vivo antiviral activity of molecular tweezers has been evaluated in mouse models of respiratory virus infection.[6]

Objective: To assess the in vivo efficacy of this compound in reducing viral load in a SARS-CoV-2 infection mouse model.

Materials:

  • K18-hACE2 transgenic mice (or other susceptible mouse models)

  • SARS-CoV-2

  • This compound

  • Intranasal administration device

  • Reagents for RT-qPCR analysis of viral RNA

Procedure:

  • Animal Acclimatization: Acclimate K18-hACE2 mice to the facility for a specified period.

  • Infection and Treatment: Anesthetize the mice and intranasally infect them with a defined dose of SARS-CoV-2. A control group receives a placebo (e.g., PBS). The treatment group receives intranasal administration of this compound at a specified dose and time points post-infection.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur).

  • Tissue Collection: At a predetermined time point post-infection (e.g., 2-5 days), euthanize the mice and collect lung tissue.

  • Viral Load Quantification: Homogenize the lung tissue and extract viral RNA. Quantify the viral load using RT-qPCR.

  • Data Analysis: Compare the viral loads in the lungs of the treated group to the control group to determine the in vivo efficacy of the compound.

Conclusion

This compound represents a promising class of broad-spectrum antiviral agents. Its mechanism of action, centered on the physical disruption of the viral envelope, offers a robust strategy to combat SARS-CoV-2 and other enveloped viruses. The quantitative data from in vitro assays demonstrate its potent activity at sub-micromolar concentrations with a favorable cytotoxicity profile. The detailed experimental protocols provided herein serve as a guide for the further investigation and development of this and related molecular tweezers as potential therapeutic interventions for viral diseases.

References

What is the chemical structure of SARS-CoV-2-IN-30 disodium?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SARS-CoV-2-IN-30 disodium (B8443419), a novel antiviral agent with demonstrated activity against SARS-CoV-2.

Core Compound Identification and Chemical Structure

SARS-CoV-2-IN-30 disodium is a sophisticated, two-armed diphosphate (B83284) ester built upon a benzene (B151609) framework, functioning as "molecular tweezers".[1] This compound is a derivative of the parent molecular tweezer, CLR01, and has been specifically engineered to enhance its antiviral properties. The chemical modifications are designed to increase the molecule's ability to interact with and disrupt the lipid envelopes of viruses.

Based on the available data from chemical suppliers and cross-referencing with the primary scientific literature, this compound corresponds to the compound designated as CP027 in the seminal paper by Weil T, et al., "Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses" published in JACS Au in 2022.

The core structure consists of a rigid, concave polycyclic aromatic scaffold. Two phosphate (B84403) groups are attached to this scaffold, and each phosphate is further esterified with a benzene-containing moiety. This "two-armed" design is crucial for its function. The disodium salt form enhances the compound's solubility in aqueous media.

Chemical Structure of SARS-CoV-2-IN-30 (CP027) Disodium:

While a 2D chemical structure drawing is not available in the search results, a detailed description can be provided. The central component is a molecular tweezer scaffold derived from a hydroquinone (B1673460) core, which is flanked by two rigid, curved polycyclic aromatic "arms". Each of the two hydroxyl groups of the hydroquinone is functionalized with a phosphate group. In the case of SARS-CoV-2-IN-30 (CP027), each phosphate group is esterified with a 3-phenyl-1-propanol (B195566) moiety. The final compound is the disodium salt of this diphosphate ester.

Mechanism of Action: Viral Envelope Disruption

This compound exerts its antiviral effect through a direct, physical mechanism of action that targets the viral envelope. This mode of action is broadly effective against enveloped viruses and is less susceptible to the development of resistance compared to drugs that target specific viral proteins.

The proposed mechanism involves the following steps:

  • Binding to the Viral Membrane: The molecular tweezer's unique shape and the presence of phosphate groups facilitate its binding to the head groups of phospholipids (B1166683) in the viral lipid bilayer.

  • Insertion into the Lipid Bilayer: The hydrophobic "arms" of the tweezer, which include the benzene esters, insert themselves into the viral membrane.

  • Increased Surface Tension and Disruption: This insertion increases the rigidity and surface tension of the viral envelope, ultimately leading to its disruption and a loss of viral infectivity.[2]

This mechanism is supported by liposomal membrane disruption assays, which demonstrate the compound's ability to compromise the integrity of lipid bilayers.

Quantitative Data Summary

The antiviral and membrane-disrupting activities of this compound (CP027) have been quantified in various assays. The key data points are summarized in the table below for clear comparison.

Parameter Value Assay Reference
IC50 (SARS-CoV-2 activity) 0.6 µMIn-cell ELISA for SARS-CoV-2 S-protein[1]
IC50 (Spike pseudoparticle transduction) 6.9 µMPseudotyped lentiviral particle neutralization assay[1]
EC50 (Liposomal membrane disruption) 6.9 µMLiposome (B1194612) leakage assay[1]
CC50 (Cytotoxicity in Caco-2 cells) >100 µMCell viability assayInferred from related compounds in Weil et al.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

General Synthesis of Two-Armed Diphosphate Ester Molecular Tweezers

This protocol is adapted from the general procedure described for the synthesis of advanced molecular tweezers in Weil T, et al., JACS Au, 2022.

  • Activation of the Diphosphoric Acid Tweezer Core: The parent diphosphoric acid form of the molecular tweezer is dissolved in an anhydrous solvent (e.g., acetonitrile).

  • Esterification: Trichloroacetonitrile (TCA) is added to activate the phosphate groups. The corresponding alcohol (in the case of SARS-CoV-2-IN-30, 3-phenyl-1-propanol) is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired diphosphate ester.

  • Salt Formation: The purified diphosphate ester is dissolved in a suitable solvent, and a solution of sodium hydroxide (B78521) or another sodium salt is added to form the disodium salt. The final product is typically isolated by precipitation or lyophilization.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This protocol is a standard method for assessing the inhibition of viral entry mediated by the SARS-CoV-2 spike protein in a BSL-2 setting.

  • Cell Seeding: Target cells, such as 293T cells engineered to express the human ACE2 receptor (293T-ACE2), are seeded in a 96-well plate to achieve a confluent monolayer on the day of infection.

  • Compound Dilution and Incubation: Serial dilutions of this compound are prepared in cell culture medium.

  • Virus Incubation: A fixed amount of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., luciferase or GFP) is incubated with the diluted compound for a specified period (e.g., 1 hour at 37°C).

  • Infection: The compound-virus mixture is then added to the seeded 293T-ACE2 cells.

  • Readout: After a suitable incubation period (e.g., 48-72 hours), the reporter gene expression is quantified. For luciferase, a luminometer is used to measure the signal. For GFP, fluorescence microscopy or flow cytometry can be used.

  • Data Analysis: The percentage of inhibition is calculated relative to a virus-only control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Liposomal Membrane Disruption Assay

This assay measures the ability of a compound to disrupt a lipid bilayer, mimicking the viral envelope.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of lipids (e.g., POPC and cholesterol) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. Unencapsulated dye is removed by size-exclusion chromatography.

  • Assay Setup: The liposome suspension is diluted in a buffer in a 96-well plate.

  • Compound Addition: Serial dilutions of this compound are added to the wells containing the liposomes.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Disruption of the liposome membrane leads to the release of the dye, its dilution in the buffer, and a subsequent increase in fluorescence.

  • Data Analysis: The percentage of dye leakage is calculated relative to a positive control (e.g., Triton X-100), which causes complete liposome lysis. The EC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow Workflow for Antiviral Activity Assessment of this compound cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_results Data Analysis synthesis Synthesis of SARS-CoV-2-IN-30 Disodium purification Purification and Characterization synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep pseudoparticle Spike Pseudoparticle Transduction Assay (IC50 Determination) stock_prep->pseudoparticle Test Compound liposome Liposome Disruption Assay (EC50 Determination) stock_prep->liposome Test Compound cytotoxicity Cytotoxicity Assay (CC50 Determination) stock_prep->cytotoxicity Test Compound ic50_calc Calculate IC50 pseudoparticle->ic50_calc ec50_calc Calculate EC50 liposome->ec50_calc cc50_calc Calculate CC50 cytotoxicity->cc50_calc si_calc Calculate Selectivity Index (CC50/IC50) ic50_calc->si_calc cc50_calc->si_calc

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Proposed Mechanism of Action: Viral Envelope Disruption

Mechanism_of_Action Proposed Mechanism of Action: Viral Envelope Disruption cluster_virus SARS-CoV-2 Virion cluster_tweezer Molecular Tweezer cluster_interaction Interaction and Disruption cluster_outcome Outcome V Intact Virion Binding Binding to Viral Envelope V->Binding MT SARS-CoV-2- IN-30 MT->Binding Insertion Insertion into Lipid Bilayer Binding->Insertion Disruption Membrane Disruption Insertion->Disruption DV Disrupted Virion (Non-infectious) Disruption->DV

Caption: Mechanism of viral envelope disruption by this compound.

References

The Supramolecular Siege: An In-Depth Technical Guide to the Antiviral Activity of Molecular Tweezers Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the urgent exploration of novel antiviral strategies. This technical guide delves into the promising antiviral activity of molecular tweezers, a class of supramolecular compounds, against SARS-CoV-2. We provide a comprehensive overview of their mechanism of action, structure-activity relationships, and a detailed summary of their in vitro efficacy. This document is intended to serve as a core resource for researchers engaged in the development of broad-spectrum antiviral therapeutics, offering detailed experimental protocols and visual representations of key concepts to facilitate further investigation and application of this technology.

Introduction

Molecular tweezers are complex organic molecules designed to bind specific guest molecules with high affinity and selectivity. Their unique architecture, resembling a pair of tweezers, allows them to engage with biological targets through non-covalent interactions. A particular derivative, CLR01, and its advanced iterations have demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2.[1][2] The primary mechanism of action is the disruption of the viral lipid envelope, leading to a loss of infectivity.[1][3][4] This guide will provide a granular look at the data supporting this activity and the experimental methodologies used to ascertain it.

Quantitative Antiviral Efficacy and Cytotoxicity

The antiviral activity of first and second-generation molecular tweezers has been systematically evaluated against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key metrics for determining the potential of these compounds as antiviral agents. A high selectivity index (SI = CC50/IC50) is desirable, indicating that the compound is effective at concentrations that are not harmful to host cells.[5]

Below is a summary of the reported in vitro efficacy of various molecular tweezers against SARS-CoV-2. The data is primarily derived from studies on lentiviral particles pseudotyped with the SARS-CoV-2 spike protein and infectious SARS-CoV-2.[1][6]

CompoundDescriptionIC50 (µM) vs. SARS-CoV-2 PseudoparticlesIC50 (µM) vs. Infectious SARS-CoV-2 (Wuhan Strain)CC50 (µM)Selectivity Index (SI) vs. Infectious VirusReference
CLR01 First-generation phosphate (B84403) tweezer3677>300>3.9[1][6]
CLR03 Truncated, inactive controlInactiveInactive>300-[1][6]
CLR05 First-generation carboxylate tweezer331671170.7[1][6][7]
CP006 CLR01 with C4 alkyl ester arms1.1->100-[1]
CP019 CLR01 with C8 alkyl ester arms0.2-50-[1]
CP025 CLR01 with C12 alkyl ester arms0.1-25-[1]

Note: A dash (-) indicates that the data was not reported in the cited sources. The IC50 values for advanced tweezers (CP series) against infectious virus were not explicitly provided in a comparable format in the primary source.

Mechanism of Action: Viral Envelope Disruption

The antiviral activity of molecular tweezers against SARS-CoV-2 is not directed at a specific viral protein but rather at the integrity of the viral envelope.[1][4] This broad-spectrum mechanism is a key advantage, as it is less likely to be compromised by viral mutations in surface proteins like the spike protein.

The proposed mechanism involves the following steps:

  • Binding to the Viral Membrane: The molecular tweezers, particularly CLR01 and its derivatives, are attracted to the lipid bilayer of the viral envelope.[4]

  • Insertion and Increased Surface Tension: The tweezers insert themselves into the membrane, leading to an increase in surface tension.[4][8] Advanced tweezers with lipid anchors (aliphatic or aromatic ester groups) enhance this interaction and membrane disruption capability.[1][8]

  • Envelope Destabilization and Lysis: The increased tension disrupts the integrity of the lipid bilayer, causing the viral envelope to rupture.[1][4]

  • Loss of Infectivity: The compromised viral envelope prevents the virus from successfully entering and infecting host cells.

G Mechanism of Viral Envelope Disruption by Molecular Tweezers cluster_virus SARS-CoV-2 Virion cluster_tweezer Molecular Tweezer cluster_interaction Interaction and Disruption cluster_outcome Outcome Virion Intact SARS-CoV-2 Spike Spike Glycoprotein Envelope Viral Envelope (Lipid Bilayer) Binding Binding to Viral Envelope Envelope->Binding Tweezer Molecular Tweezer (e.g., CLR01) Tweezer->Binding AdvTweezer Advanced Tweezer (with Lipid Anchors) AdvTweezer->Binding Enhanced Interaction Insertion Insertion into Lipid Bilayer Binding->Insertion Tension Increased Surface Tension Insertion->Tension Disruption Envelope Disruption and Lysis Tension->Disruption LossOfInfectivity Loss of Viral Infectivity Disruption->LossOfInfectivity

Caption: Mechanism of viral envelope disruption by molecular tweezers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of molecular tweezers against SARS-CoV-2.

SARS-CoV-2 Pseudoparticle Entry Assay

This assay provides a safe and quantifiable method to assess the inhibition of viral entry mediated by the SARS-CoV-2 spike protein. It utilizes a replication-deficient lentiviral core carrying a reporter gene (e.g., luciferase or a fluorescent protein), pseudotyped with the SARS-CoV-2 spike protein.[9][10][11][12]

Materials:

  • HEK293T cells

  • HEK293T-ACE2 cells (stably expressing human ACE2)

  • Lentiviral packaging and transfer plasmids

  • SARS-CoV-2 spike protein expression plasmid

  • Transfection reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • Molecular tweezer compounds

  • Luciferase assay reagent

  • 96-well plates

Protocol:

  • Production of Pseudoparticles:

    • Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer plasmid encoding the reporter gene, and the SARS-CoV-2 spike protein expression plasmid.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudoparticles and filter through a 0.45 µm filter.

  • Infection and Inhibition Assay:

    • Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the molecular tweezer compounds.

    • Pre-incubate the pseudoparticles with the diluted compounds for 1 hour at 37°C.

    • Remove the culture medium from the cells and add the pseudoparticle-compound mixture.

    • Incubate for 48-72 hours.

  • Quantification:

    • For luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

    • For fluorescent reporters, measure fluorescence intensity using a plate reader or flow cytometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

G Workflow for SARS-CoV-2 Pseudoparticle Entry Assay cluster_production Pseudoparticle Production cluster_assay Inhibition Assay cluster_quantification Quantification Transfection Co-transfect HEK293T cells with packaging, transfer, and spike plasmids Incubation1 Incubate for 48-72 hours Transfection->Incubation1 Harvest Harvest and filter supernatant Incubation1->Harvest PreIncubation Pre-incubate pseudoparticles with compounds (1h, 37°C) Harvest->PreIncubation SeedCells Seed HEK293T-ACE2 cells PrepareCompounds Prepare serial dilutions of molecular tweezers Infection Infect cells with the mixture SeedCells->Infection PrepareCompounds->PreIncubation PreIncubation->Infection Incubation2 Incubate for 48-72 hours Infection->Incubation2 MeasureReporter Measure reporter gene expression (e.g., Luciferase activity) Incubation2->MeasureReporter CalculateIC50 Calculate IC50 value MeasureReporter->CalculateIC50

Caption: Workflow for SARS-CoV-2 Pseudoparticle Entry Assay.

In-Cell ELISA for Infectious SARS-CoV-2

This assay directly measures the amount of viral protein (e.g., Spike or Nucleocapsid) in infected cells, providing a quantitative measure of viral replication.[3][13][14]

Materials:

  • Vero E6 or Caco-2 cells

  • Infectious SARS-CoV-2 virus stock

  • Molecular tweezer compounds

  • 96-well plates

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against a SARS-CoV-2 protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Protocol:

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the molecular tweezer compounds.

    • Incubate a known titer of infectious SARS-CoV-2 with the diluted compounds for 1-2 hours at 37°C.[3]

  • Cell Infection:

    • Seed Vero E6 or Caco-2 cells in a 96-well plate and incubate overnight.

    • Add the virus-compound mixture to the cells and incubate for 24-48 hours.[3]

  • Immunostaining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary antibody for 1-2 hours.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Quantification:

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the IC50 value based on the reduction in absorbance.

Liposome Dye Leakage Assay

This biophysical assay assesses the ability of a compound to disrupt a lipid bilayer, mimicking the viral envelope. It relies on the release of a self-quenching fluorescent dye from liposomes.[15][16][17]

Materials:

  • Lipids (e.g., DOPC, sphingomyelin, cholesterol to mimic viral membrane composition)

  • Self-quenching fluorescent dye (e.g., carboxyfluorescein or calcein)

  • Buffer (e.g., HEPES-buffered saline)

  • Size-exclusion chromatography column

  • Molecular tweezer compounds

  • Triton X-100 (as a positive control for 100% leakage)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Preparation of Dye-Loaded Liposomes:

    • Prepare a lipid film by evaporating a solution of the lipids in an organic solvent.

    • Hydrate the lipid film with a high concentration of the fluorescent dye in buffer.

    • Subject the mixture to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar vesicles of a defined size.

    • Remove the unencapsulated dye using a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the liposomes in buffer in a 96-well plate or cuvette.

    • Add serial dilutions of the molecular tweezer compounds.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye.

    • After the reaction reaches a plateau, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of dye leakage for each compound concentration relative to the Triton X-100 control.

    • Determine the EC50 value (the concentration that causes 50% dye leakage).

Structure-Activity Relationship (SAR)

The development of advanced molecular tweezers has been guided by a clear structure-activity relationship. The core hypothesis is that increasing the hydrophobicity of the tweezer would enhance its interaction with the lipid bilayer of the viral envelope, thereby increasing its antiviral potency.[1][8]

This was achieved by adding aliphatic or aromatic ester groups, referred to as "lipid anchors," to the phosphate moieties of the parent molecule, CLR01.[1] The results of these modifications demonstrated that:

  • Addition of Lipid Anchors: Symmetrically adding alkyl ester arms to CLR01 significantly increased its antiviral activity.[1][8]

  • Alkyl Chain Length: A clear correlation was observed between the length of the alkyl chain and the antiviral potency, with longer chains generally leading to lower IC50 values.[1] For example, tweezers with C12 alkyl arms (CP025) were more potent than those with C4 arms (CP006).[1]

  • Toxicity: This increased potency was, in some cases, accompanied by an increase in cytotoxicity, highlighting the need for a balanced optimization of efficacy and safety.[1]

G Structure-Activity Relationship of Molecular Tweezers cluster_core Core Structure cluster_modification Modification Strategy cluster_outcome Observed Effects CLR01 CLR01 (Parent Tweezer) AddAnchors Addition of Lipid Anchors (Alkyl/Aromatic Esters) CLR01->AddAnchors VaryLength Varying Alkyl Chain Length AddAnchors->VaryLength IncreasedPotency Increased Antiviral Potency (Lower IC50) VaryLength->IncreasedPotency IncreasedToxicity Potential for Increased Cytotoxicity (Lower CC50) VaryLength->IncreasedToxicity Trade-off

Caption: Structure-Activity Relationship of Molecular Tweezers.

Conclusion and Future Directions

Molecular tweezers represent a promising class of broad-spectrum antiviral agents with a demonstrated mechanism of action against SARS-CoV-2 that is resilient to viral mutations. The ability to rationally design and synthesize advanced tweezers with enhanced potency through the addition of lipid anchors underscores the potential of this platform. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to further explore and optimize these compounds. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the continued refinement of the structure-activity relationship to maximize the therapeutic index. The development of these supramolecular antivirals could provide a valuable tool in the arsenal (B13267) against current and future pandemic threats.

References

Discovery and synthesis of SARS-CoV-2-IN-30 disodium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: SARS-CoV-2-IN-30 Disodium (B8443419)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SARS-CoV-2-IN-30 disodium, a novel antiviral agent. This compound is characterized as a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system and molecular tweezers.[1][2] It has demonstrated notable antiviral activity against SARS-CoV-2 by inducing the disruption of the liposomal membrane. This guide synthesizes the available data on its mechanism of action, in vitro efficacy, and provides a foundational understanding for further research and development.

Introduction

The ongoing challenge presented by SARS-CoV-2 and its variants necessitates the continued discovery and development of novel antiviral therapeutics. Small molecule inhibitors that target various stages of the viral life cycle are a critical component of this effort.[3][4] this compound has emerged as a compound of interest due to its unique chemical structure and its mechanism of action targeting the viral envelope.

Discovery and Chemical Structure

This compound is a synthetic molecule designed as a two-armed diphosphate ester incorporating a benzene system, which acts as molecular tweezers.[1][2] This structural design is intended to interact with and disrupt lipid membranes, a key feature of enveloped viruses like SARS-CoV-2.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the viral liposomal membrane.[1] This leads to a loss of integrity of the viral envelope, thereby inhibiting the virus's ability to infect host cells. The "molecular tweezer" structure is hypothesized to facilitate this membrane disruption.

Below is a conceptual signaling pathway illustrating the proposed mechanism of action:

SARS_CoV_2_IN_30_Disodium_Mechanism SARS_CoV_2_Virion SARS_CoV_2_Virion Viral_Envelope Viral_Envelope SARS_CoV_2_Virion->Viral_Envelope Membrane_Disruption Membrane_Disruption Viral_Envelope->Membrane_Disruption SARS_CoV_2_IN_30 SARS-CoV-2-IN-30 disodium SARS_CoV_2_IN_30->Membrane_Disruption Induces Loss_of_Integrity Loss of Viral Envelope Integrity Membrane_Disruption->Loss_of_Integrity Inhibition_of_Entry Inhibition of Host Cell Entry Loss_of_Integrity->Inhibition_of_Entry

Caption: Proposed mechanism of this compound.

In Vitro Efficacy

Quantitative data from in vitro studies have demonstrated the antiviral activity of this compound. The following table summarizes the key efficacy metrics.

Assay Parameter Value
SARS-CoV-2 ActivityIC500.6 μM
Spike Pseudoparticle TransductionIC506.9 μM
Liposomal Membrane DisruptionEC506.9 μM

Table 1: In Vitro Efficacy of this compound.[1]

Experimental Protocols

While specific, detailed synthesis and experimental protocols for this compound are not publicly available, this section outlines general methodologies commonly used for the evaluation of similar antiviral compounds.

General Synthesis of Diphosphate Esters

The synthesis of diphosphate esters typically involves multi-step organic synthesis. A general workflow would include:

  • Synthesis of the core scaffold: Preparation of the benzene-based molecular tweezer structure.

  • Phosphorylation: Introduction of the phosphate (B84403) groups to the core scaffold. This is often achieved using a phosphorylating agent like phosphorus oxychloride in the presence of a base.

  • Hydrolysis and Salt Formation: Controlled hydrolysis of the resulting phosphate esters, followed by reaction with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the disodium salt.

  • Purification: Purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.

General_Synthesis_Workflow A Core Scaffold Synthesis B Phosphorylation A->B C Hydrolysis & Salt Formation B->C D Purification C->D E Final Product D->E

Caption: General workflow for diphosphate ester synthesis.

Antiviral Activity Assay (IC50 Determination)

This assay is designed to determine the concentration of the compound required to inhibit viral replication by 50%.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Remove the medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of SARS-CoV-2.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as observing the cytopathic effect (CPE), quantifying viral RNA using RT-qPCR, or using a reporter virus.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Spike Pseudoparticle Transduction Assay (IC50 Determination)

This assay assesses the compound's ability to inhibit the entry of the virus into host cells, mediated by the spike protein.

  • Cell Culture: Seed host cells expressing the ACE2 receptor (e.g., HEK293T-ACE2) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Transduction: Add pseudoparticles (e.g., lentiviral or vesicular stomatitis virus particles) engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

  • Incubation: Incubate the plates for 48-72 hours to allow for transduction and reporter gene expression.

  • Quantification: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of transduction against the compound concentration.

Liposomal Membrane Disruption Assay (EC50 Determination)

This assay measures the ability of the compound to disrupt lipid membranes.

  • Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Compound Incubation: Incubate the liposomes with various concentrations of this compound.

  • Fluorescence Measurement: If the compound disrupts the liposomal membrane, the encapsulated dye will be released, leading to a decrease in quenching and an increase in fluorescence. Measure the fluorescence intensity at different compound concentrations.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum dye release, by plotting the fluorescence intensity against the compound concentration.

Experimental_Workflow cluster_0 Antiviral Activity Assay cluster_1 Membrane Disruption Assay Cell Culture_A 1. Cell Culture Compound Dilution_A 2. Compound Dilution Cell Culture_A->Compound Dilution_A Infection_A 3. Infection Compound Dilution_A->Infection_A Quantification_A 4. Quantification Infection_A->Quantification_A IC50_A 5. IC50 Calculation Quantification_A->IC50_A Liposome Prep 1. Liposome Preparation Compound Incubation 2. Compound Incubation Liposome Prep->Compound Incubation Fluorescence Measurement 3. Fluorescence Measurement Compound Incubation->Fluorescence Measurement EC50_M 4. EC50 Calculation Fluorescence Measurement->EC50_M

Caption: Workflow for key in vitro assays.

Conclusion and Future Directions

This compound represents a promising antiviral candidate with a distinct mechanism of action targeting the viral envelope. The in vitro data demonstrates its potential to inhibit SARS-CoV-2 replication. Further research is warranted to fully elucidate its pharmacological properties, including:

  • In-depth studies on its mechanism of action.

  • Evaluation of its efficacy against a broader range of SARS-CoV-2 variants.

  • Assessment of its in vivo efficacy and safety in animal models.

  • Pharmacokinetic and pharmacodynamic studies.

This technical guide provides a foundational summary for researchers and drug development professionals to build upon in the ongoing effort to develop effective treatments for COVID-19.

References

Technical Whitepaper: Liposomal Membrane Disruption by SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the liposomal membrane disruption capabilities of SARS-CoV-2-IN-30 disodium (B8443419), a novel molecular tweezer with potent antiviral properties. The information presented herein is synthesized from foundational research in the field, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Introduction

SARS-CoV-2-IN-30 disodium is a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system, designed as a "molecular tweezer" to interact with and disrupt the lipid envelopes of viruses.[1] Its antiviral activity is intrinsically linked to its ability to compromise the integrity of lipid bilayers, a mechanism that has been quantified through liposomal disruption assays. This document will explore the core aspects of this activity, providing researchers with the necessary information to understand and potentially apply this technology.

Quantitative Data Summary

The efficacy of this compound and related molecular tweezers in disrupting liposomal membranes has been systematically evaluated. The key metric for this activity is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to induce 50% of the maximum possible disruption of the liposomes.

Table 1: Liposomal Membrane Disruption by this compound and Analogues

Compound IDChemical NameLiposome (B1194612) Disruption EC50 (µM)Antiviral (SARS-CoV-2) IC50 (µM)Spike Pseudoparticle Transduction IC50 (µM)
This compound Benzene-system-based two-armed diphosphate ester6.9[1]0.6[1]6.9[1]
SARS-CoV-2-IN-28 disodiumTwo-armed diphosphate ester with C7 alkyl4.40.41.0
SARS-CoV-2-IN-29 disodiumTwo-armed diphosphate ester with benzene system3.01.51.6
SARS-CoV-2-IN-25 disodiumPotent SARS-CoV-2 spike pseudoparticle transduction inhibitor2.61.81.6

Mechanism of Action: Liposomal Membrane Disruption

The disruptive action of this compound on liposomal membranes is a multi-step process driven by the molecule's unique "molecular tweezer" structure. This mechanism does not involve specific signaling pathways within the liposome itself, but rather a direct biophysical interaction with the lipid bilayer.

Proposed Mechanism of Action

The proposed mechanism involves the following key stages:

  • Initial Binding: The molecular tweezer, this compound, initially associates with the outer surface of the liposomal membrane.

  • Headgroup Complexation: The central cavity of the tweezer is designed to form an inclusion complex with the choline (B1196258) head groups of phospholipids (B1166683), such as phosphatidylcholine, which are common components of liposomal and viral membranes.

  • Increased Surface Tension: This binding event is hypothesized to alter the natural orientation and packing of the lipid molecules, leading to an increase in the surface tension of the lipid bilayer.

  • Membrane Destabilization and Disruption: The heightened surface tension compromises the integrity of the membrane, leading to the formation of pores or general destabilization, ultimately resulting in the disruption of the liposome and the release of its contents.

Visualization of the Mechanism

The following diagram illustrates the proposed mechanism of liposomal membrane disruption by this compound.

G cluster_membrane Liposomal Membrane (Lipid Bilayer) cluster_disrupted_membrane Disrupted Membrane p1 t1 p2 t2 p3 t3 p4 t4 p5 t5 p6 t6 p7 t7 dp1 dp2 dp3 dp4 dp5 dp6 dt1 dt2 dt3 dt4 dt5 dt6 tweezer SARS-CoV-2-IN-30 Disodium binding Initial Binding to Membrane Surface tweezer->binding complexation Complexation with Phospholipid Headgroups binding->complexation tension Increased Membrane Surface Tension complexation->tension disruption Membrane Disruption and Pore Formation tension->disruption release Release of Liposomal Contents disruption->release

Caption: Proposed mechanism of liposomal membrane disruption.

Experimental Protocols

The following is a detailed methodology for a liposome disruption assay, a common technique used to quantify the membrane-disruptive properties of compounds like this compound.

Liposome Preparation
  • Lipid Film Hydration:

    • A lipid mixture, often composed of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), sphingomyelin (B164518) (SM), and cholesterol (Chol), is prepared in a round-bottom flask. A common molar ratio mimicking viral envelopes is 45:25:30 (DOPC:SM:Chol).

    • The lipids are dissolved in an organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film on the flask wall.

    • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) containing a fluorescent dye at a self-quenching concentration. A common choice is 50 mM carboxyfluorescein.

    • The mixture is vortexed to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 200 nm) using a mini-extruder apparatus. This process is typically repeated 10-20 times.

  • Purification:

    • Free, unencapsulated dye is removed from the liposome suspension by size-exclusion chromatography, for instance, using a Sephadex G-50 column, with PBS as the eluent.

Liposome Disruption Assay (Dye Leakage Assay)
  • Assay Setup:

    • The purified liposome suspension is diluted in PBS to an appropriate concentration in the wells of a 96-well microtiter plate.

    • A baseline fluorescence reading is taken for a defined period (e.g., 5 minutes) using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm for carboxyfluorescein).

  • Compound Addition and Incubation:

    • Varying concentrations of this compound (or other test compounds) are added to the wells.

    • The plate is incubated for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C), with continuous or intermittent fluorescence measurements.

  • Data Analysis:

    • A positive control for 100% disruption is established by adding a detergent, such as 1% Triton X-100, to a set of wells to completely lyse the liposomes.

    • A negative control (vehicle, e.g., DMSO) is also included.

    • The percentage of dye leakage is calculated for each concentration of the test compound using the following formula: % Disruption = [(F_sample - F_min) / (F_max - F_min)] * 100 where:

      • F_sample is the fluorescence of the sample well.

      • F_min is the baseline fluorescence of the liposomes with the vehicle control.

      • F_max is the fluorescence after complete lysis with the detergent.

    • The EC50 value is determined by plotting the percentage of disruption against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Liposome Preparation cluster_assay Disruption Assay cluster_analysis Data Analysis lipid_film 1. Lipid Film Hydration (with fluorescent dye) extrusion 2. Extrusion (e.g., 200 nm pores) lipid_film->extrusion purification 3. Purification (Size-Exclusion Chromatography) extrusion->purification setup 4. Assay Setup (96-well plate, baseline fluorescence) purification->setup addition 5. Add SARS-CoV-2-IN-30 (Varying Concentrations) setup->addition incubation 6. Incubation & Measurement (e.g., 30 min, 37°C) addition->incubation calculation 7. Calculate % Disruption (vs. controls) incubation->calculation ec50 8. Determine EC50 (Dose-Response Curve) calculation->ec50

Caption: Workflow for the liposome disruption assay.

Conclusion

This compound represents a promising class of antiviral agents that function through the direct disruption of lipid membranes. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers in the field of virology and drug development. The mechanism of action, centered on the induction of membrane instability through specific molecular interactions, presents a novel and broad-spectrum approach to antiviral therapy that warrants further investigation and development.

References

In Vitro Efficacy of SARS-CoV-2-IN-30 Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of SARS-CoV-2-IN-30 disodium (B8443419), a novel antiviral candidate. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays used to determine its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Introduction to SARS-CoV-2-IN-30 Disodium and its Mechanism of Action

This compound is a synthetic, water-soluble molecular tweezer based on a two-armed diphosphate (B83284) ester with a central benzene (B151609) scaffold. Molecular tweezers are supramolecular compounds designed to bind to specific guest molecules with high affinity and selectivity. In the context of virology, these molecules represent a novel class of broad-spectrum antivirals that target the physical structure of enveloped viruses, including SARS-CoV-2.

The primary mechanism of action for this compound and related molecular tweezers is the disruption of the viral envelope. These compounds interact with the lipid head groups of the viral membrane, leading to increased surface tension and subsequent destabilization and rupture of the envelope. This physical disruption of the viral particle's integrity inhibits its ability to infect host cells. This mechanism is distinct from traditional antiviral drugs that typically target viral enzymes or proteins involved in replication.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified through a series of assays to determine its antiviral activity, its ability to inhibit viral entry via the spike protein, and its capacity to disrupt lipid membranes. The key quantitative data are summarized in the table below.

AssayEndpointValue (µM)
SARS-CoV-2 Antiviral ActivityIC500.6
Spike Pseudoparticle TransductionIC506.9
Liposomal Membrane DisruptionEC506.9

Table 1: Summary of In Vitro Efficacy Data for this compound. [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

SARS-CoV-2 Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit viral replication in a cell culture model.

3.1.1. Materials

  • Cells: Caco-2 cells (human colorectal adenocarcinoma cells).

  • Virus: SARS-CoV-2 (e.g., Wuhan strain).

  • Compound: this compound, serially diluted.

  • Reagents: Cell culture medium (e.g., DMEM with 10% FBS), primary antibody against SARS-CoV-2 Spike protein, HRP-conjugated secondary antibody, TMB substrate, 0.5 M H2SO4.

  • Equipment: 96-well plates, incubator (37°C, 5% CO2), microplate reader.

3.1.2. Protocol

  • Seed Caco-2 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Incubate the SARS-CoV-2 virus with the diluted compound for 2 hours at 37°C.

  • Inoculate the Caco-2 cell monolayers with the virus-compound mixture.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Fix the cells and perform an in-cell ELISA to quantify the viral Spike protein.

  • Measure the optical density at 450 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

Spike Pseudoparticle Transduction Assay

This assay assesses the compound's ability to inhibit the entry of a pseudovirus that expresses the SARS-CoV-2 Spike protein into host cells, indicating a direct effect on viral entry.

3.2.1. Materials

  • Cells: HEK293T cells engineered to express the ACE2 receptor (HEK293T-ACE2).

  • Pseudovirus: Lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.

  • Compound: this compound, serially diluted.

  • Reagents: Cell culture medium, Luciferase Assay System (e.g., Promega).

  • Equipment: 96-well plates, incubator, luminometer.

3.2.2. Protocol

  • Seed HEK293T-ACE2 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Incubate the Spike pseudoparticles with the diluted compound for 1 hour at 37°C.

  • Add the pseudovirus-compound mixture to the HEK293T-ACE2 cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value from the dose-response curve of luciferase signal inhibition.

Liposomal Membrane Disruption Assay (Calcein Leakage Assay)

This assay directly measures the compound's ability to disrupt lipid bilayers by quantifying the release of a fluorescent dye from liposomes.

3.3.1. Materials

  • Liposomes: Large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (B42510) dye.

  • Compound: this compound, serially diluted.

  • Reagents: Buffer (e.g., HEPES-buffered saline), Triton X-100 (for 100% leakage control).

  • Equipment: Fluorometer.

3.3.2. Protocol

  • Prepare a suspension of calcein-loaded liposomes in buffer.

  • Add serial dilutions of this compound to the liposome (B1194612) suspension.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

  • Measure the increase in calcein fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The fluorescence increases as calcein is released and de-quenched.

  • Determine the maximum fluorescence by adding Triton X-100 to lyse all liposomes.

  • Calculate the percentage of calcein leakage for each compound concentration.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

G Mechanism of Action of this compound cluster_0 Viral Particle and Host Cell cluster_1 Molecular Tweezer Interaction Virus SARS-CoV-2 Virus Spike Protein Viral Envelope (Lipid Bilayer) HostCell Host Cell ACE2 Receptor Virus:spike->HostCell:ace2 Infection Pathway Tweezer SARS-CoV-2-IN-30 Disodium Interaction Binding to Lipid Head Groups Tweezer->Interaction Interaction->Virus Targets Disruption Increased Surface Tension & Membrane Disruption Interaction->Disruption Inactivation Viral Inactivation Disruption->Inactivation Inactivation->HostCell Infection Blocked

Caption: Mechanism of viral envelope disruption by this compound.

G SARS-CoV-2 Antiviral Assay Workflow A Seed Caco-2 cells in 96-well plate D Inoculate cells with virus-compound mixture A->D B Prepare serial dilutions of This compound C Incubate SARS-CoV-2 with compound (2h, 37°C) B->C C->D E Incubate for 48h D->E F In-cell ELISA for Spike protein E->F G Measure OD at 450 nm F->G H Calculate IC50 G->H

Caption: Workflow for the SARS-CoV-2 antiviral activity assay.

G Spike Pseudoparticle Transduction Assay Workflow A Seed HEK293T-ACE2 cells in 96-well plate D Add mixture to cells A->D B Prepare serial dilutions of This compound C Incubate Spike pseudovirus with compound (1h, 37°C) B->C C->D E Incubate for 48h D->E F Lyse cells and measure luciferase activity E->F G Calculate IC50 F->G

Caption: Workflow for the spike pseudoparticle transduction assay.

G Liposomal Membrane Disruption Assay Workflow A Prepare calcein-loaded liposomes C Incubate liposomes with compound A->C B Prepare serial dilutions of This compound B->C D Measure fluorescence increase (Calcein de-quenching) C->D F Calculate % leakage D->F E Determine max fluorescence with Triton X-100 E->F G Calculate EC50 F->G

Caption: Workflow for the liposomal membrane disruption assay.

Conclusion

This compound demonstrates potent in vitro antiviral activity against SARS-CoV-2. Its mechanism of action, centered on the disruption of the viral envelope, presents a promising strategy for the development of broad-spectrum antiviral therapeutics that may be less susceptible to viral mutations affecting protein targets. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antiviral agents. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound.

References

SARS-CoV-2-IN-30 Disodium: A Technical Guide to a Novel Viral Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SARS-CoV-2-IN-30 disodium (B8443419), a novel molecular tweezer with potent antiviral activity against SARS-CoV-2 and other enveloped viruses. SARS-CoV-2-IN-30 disodium, identified as compound CP025 in the primary literature, is a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system. Its mechanism of action is characterized by the direct disruption of the viral lipid envelope, thereby inhibiting viral entry into host cells. This document consolidates the available quantitative data, details the experimental protocols for its evaluation, and presents visual representations of its mechanism and experimental workflows.

Core Concepts and Mechanism of Action

This compound belongs to a class of compounds known as molecular tweezers. These supramolecular agents are designed to interact with and disrupt lipid bilayers. The antiviral activity of this compound is not directed at a specific viral protein, but rather at the physical integrity of the viral envelope. This broad-spectrum mechanism suggests a higher barrier to the development of viral resistance.

The molecule acts by inserting its hydrophobic "arms" into the lipid bilayer of the viral envelope, increasing membrane tension and leading to its disruption. This process effectively inactivates the virus before it can engage with host cell receptors, thus inhibiting viral entry and subsequent infection.

Quantitative Data Summary

The antiviral efficacy and cytotoxic profile of this compound (CP025) have been evaluated through a series of in vitro assays. The key quantitative data are summarized in the table below for clear comparison.

Assay Type Virus/System Cell Line Parameter Value (µM) Reference
Antiviral ActivitySARS-CoV-2Caco-2IC500.6[1]
Pseudovirus TransductionSARS-CoV-2 Spike-IC506.9[1][2]
Liposome (B1194612) DisruptionLiposomes-EC506.9[1][2]
Cytotoxicity-Caco-2CC50106.1[1]
Antiviral ActivityRespiratory Syncytial Virus (RSV)-IC506.1[1]
Antiviral ActivityInfluenza A Virus (IAV)-IC503.2[1]
Antiviral ActivityMeasles Virus (MeV)-IC507.0[1]
Antiviral ActivityHerpes Simplex Virus-1 (HSV-1)-IC501.1[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

SARS-CoV-2 Infection Assay (In-Cell ELISA)

This protocol quantifies the extent of viral infection in a cell culture model.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against live SARS-CoV-2.

Materials:

  • Caco-2 cells

  • SARS-CoV-2 (e.g., Wuhan strain)

  • This compound (CP025)

  • Cell culture medium

  • Fixation and permeabilization reagents

  • Primary antibody against SARS-CoV-2 Spike protein

  • HRP-conjugated secondary antibody

  • ELISA substrate and stop solution

  • Plate reader

Procedure:

  • Seed Caco-2 cells in 96-well plates and culture to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the SARS-CoV-2 virus stock with the different concentrations of the compound for 2 hours at 37°C.

  • Inoculate the Caco-2 cell monolayers with the virus-compound mixtures.

  • Incubate for 48 hours at 37°C.

  • Fix the cells and permeabilize the cell membranes.

  • Add the primary antibody specific for the SARS-CoV-2 Spike protein and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After incubation and further washing, add the ELISA substrate.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of infection inhibition against the compound concentration.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay assesses the inhibition of viral entry mediated by the SARS-CoV-2 Spike protein.

Objective: To determine the IC50 of this compound in inhibiting Spike-mediated viral entry.

Materials:

  • Lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., luciferase).

  • Target cells expressing the ACE2 receptor (e.g., HEK293T-ACE2).

  • This compound (CP025).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed target cells in 96-well plates.

  • Prepare serial dilutions of this compound.

  • Mix the pseudotyped lentiviral particles with the compound dilutions and incubate.

  • Add the virus-compound mixture to the target cells.

  • Incubate for 48-72 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value from the dose-response curve.

Liposome Disruption Assay

This assay measures the ability of the compound to disrupt lipid membranes.[3]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for liposome disruption.[3]

Materials:

  • Large unilamellar vesicles (LUVs) composed of a lipid mixture (e.g., DOPC/SM/Chol) encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).

  • This compound (CP025).

  • Triton X-100 (for 100% lysis control).

  • Fluorometer.

Procedure:

  • Prepare a suspension of the carboxyfluorescein-loaded liposomes in a buffer.

  • Add the liposome suspension to the wells of a 96-well plate.

  • Measure the baseline fluorescence.

  • Add serial dilutions of this compound to the wells.

  • Monitor the increase in fluorescence over time as the dye is released and de-quenched.

  • After the reaction reaches a plateau, add Triton X-100 to achieve complete liposome lysis and measure the maximal fluorescence.

  • Calculate the percentage of dye leakage for each compound concentration relative to the Triton X-100 control.

  • Determine the EC50 value from the resulting dose-response curve.[3]

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound in disrupting the viral envelope to inhibit entry.

G cluster_virus SARS-CoV-2 Virion cluster_tweezer Molecular Tweezer cluster_host Host Cell V Virion S Spike Protein E Viral Envelope H Host Cell V->H 3. Viral Entry Blocked R ACE2 Receptor S->R Normal Viral Entry E->V 2. Envelope Disruption T SARS-CoV-2-IN-30 T->E 1. Binding and Insertion

Caption: Mechanism of viral entry inhibition by SARS-CoV-2-IN-30.

Experimental Workflow for Antiviral Efficacy Assessment

This diagram outlines the general workflow for determining the antiviral activity of a compound against SARS-CoV-2.

G A Prepare serial dilutions of This compound B Pre-incubate SARS-CoV-2 with compound dilutions A->B C Inoculate Caco-2 cells with virus-compound mixture B->C D Incubate for 48 hours C->D E Perform In-Cell ELISA to quantify viral protein D->E F Calculate IC50 value E->F

Caption: Workflow for SARS-CoV-2 infection assay.

Liposome Disruption Assay Workflow

This diagram illustrates the key steps in the liposome disruption assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesize carboxyfluorescein- loaded lipid vesicles (liposomes) B Measure baseline fluorescence A->B C Add this compound B->C D Monitor fluorescence increase (dye release) C->D E Add Triton X-100 for 100% lysis control D->E F Calculate percentage of dye leakage E->F G Determine EC50 value F->G

References

Broad-Spectrum Antiviral Properties of Diphosphate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphate (B83284) esters of nucleoside and nucleotide analogs represent a cornerstone in the development of broad-spectrum antiviral therapies. These molecules, once intracellularly converted to their active diphosphate form, can effectively mimic natural deoxynucleotide triphosphates. This mimicry allows them to interact with and inhibit viral DNA polymerases, crucial enzymes for the replication of a wide array of DNA viruses. This competitive inhibition or their incorporation into the growing DNA chain leads to premature chain termination, thereby halting viral replication.[1][2][3][4] This guide provides an in-depth overview of the antiviral properties of these compounds, focusing on cidofovir (B1669016) and its derivatives as a key example.

A significant challenge in the clinical application of these antiviral agents is their poor oral bioavailability and inefficient cellular uptake due to their charged nature at physiological pH.[5] To overcome this, lipophilic prodrugs, such as alkoxyalkyl esters, have been developed. These modifications enhance gastrointestinal absorption and cellular penetration, leading to a more efficient intracellular delivery of the parent drug and subsequent phosphorylation to the active diphosphate metabolite.[1][2][5][6] This strategy has been shown to dramatically increase the in vitro and in vivo efficacy of these compounds against a multitude of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][6]

Mechanism of Action: Intracellular Activation and Viral Polymerase Inhibition

The antiviral activity of diphosphate esters is contingent on a multi-step intracellular process. The prodrugs, often alkoxyalkyl esters of nucleoside phosphonates like cidofovir (CDV), are designed to efficiently cross the cell membrane. Once inside the cell, they undergo enzymatic cleavage to release the nucleoside phosphonate (B1237965) monophosphate. Cellular kinases then catalyze the subsequent phosphorylation to the active diphosphate form. This active metabolite, for instance, cidofovir diphosphate (CDV-PP), acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate (e.g., dCTP).[1][2] Its incorporation into the nascent viral DNA chain leads to termination of DNA elongation, thus inhibiting viral replication.[2]

Intracellular Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Alkoxyalkyl Ester Prodrug (e.g., HDP-CDV) Prodrug_in Alkoxyalkyl Ester Prodrug Prodrug->Prodrug_in Cellular Uptake NP_mono Nucleoside Phosphonate Monophosphate (e.g., CDV-P) Prodrug_in->NP_mono Enzymatic Cleavage NP_di Nucleoside Phosphonate Diphosphate (Active Form) (e.g., CDV-PP) NP_mono->NP_di Cellular Kinases vDNA_Pol Viral DNA Polymerase NP_di->vDNA_Pol Competitive Inhibition Inhibition Inhibition Replication Viral DNA Replication vDNA_Pol->Replication Catalyzes Inhibition->vDNA_Pol

Intracellular activation of an alkoxyalkyl ester prodrug.

Quantitative Antiviral Activity

The broad-spectrum antiviral activity of diphosphate ester prodrugs has been quantified against a range of DNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for cidofovir and its alkoxyalkyl ester derivatives.

Table 1: Antiviral Activity against Orthopoxviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Cidofovir (CDV)Vaccinia VirusHFF46.2>1000>21.6
HDP-CDVVaccinia VirusHFF0.84120143
ODE-CDVVaccinia VirusHFF0.2080400
Cidofovir (CDV)Cowpox VirusHFF37.0>1000>27
HDP-CDVCowpox VirusHFF0.4120300
ODE-CDVCowpox VirusHFF0.280400
Data sourced from[6][7]. HDP-CDV: Hexadecyloxypropyl-cidofovir; ODE-CDV: Octadecyloxyethyl-cidofovir; HFF: Human Foreskin Fibroblast.

Table 2: Antiviral Activity against Herpesviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Cidofovir (CDV)HCMV (AD169)MRC-50.47>100>213
HDP-CDVHCMV (AD169)MRC-50.000030.310000
ODE-CDVHCMV (AD169)MRC-50.000020.210000
Cidofovir (CDV)HSV-1MRC-53.3>100>30
HDP-CDVHSV-1MRC-50.0030.3100
ODE-CDVHSV-1MRC-50.0010.2200
Data sourced from[5][8]. HCMV: Human Cytomegalovirus; HSV-1: Herpes Simplex Virus 1; MRC-5: Human Lung Fibroblast.

Table 3: Antiviral Activity against Polyomavirus BK

CompoundVirusCell LineEC50 (µM)CC50 (µM) (Neutral Red)Selectivity Index (SI)
Cidofovir (CDV)BKVRPTE4.840885
HDP-CDVBKVRPTE0.1319146
ODE-CDVBKVRPTE0.0214700
OLE-CDVBKVRPTE0.00561200
Data sourced from[9]. BKV: BK Polyomavirus; RPTE: Renal Proximital Tubule Epithelial cells; OLE-CDV: Oleyloxyethyl-cidofovir.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[10]

Objective: To determine the EC50 of a test compound against a specific virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Test compound serially diluted in culture medium.

  • Culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., culture medium containing 1.5% agarose (B213101) or carboxymethyl cellulose).[11]

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral inoculum calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) in the absence of the compound.[10]

  • Treatment: After a 1-hour viral adsorption period, remove the inoculum and add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add the semi-solid overlay medium to each well. This restricts the spread of progeny virus, leading to the formation of localized plaques.[10]

  • Incubation: Incubate the plates at the optimal temperature for viral replication for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Aspirate the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution. The viable cells will stain, and the plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Plaque Reduction Assay Workflow start Start cell_seeding Seed Host Cells in Plates start->cell_seeding confluency Incubate to Confluency cell_seeding->confluency infection Infect Cells with Virus confluency->infection treatment Add Serial Dilutions of Test Compound infection->treatment overlay Add Semi-Solid Overlay treatment->overlay incubation Incubate for Plaque Formation overlay->incubation staining Fix and Stain Cells incubation->staining counting Count Plaques staining->counting analysis Calculate EC50 counting->analysis end End analysis->end

Workflow for a typical plaque reduction assay.
Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active diphosphate form of a nucleotide analog on the activity of a purified viral DNA polymerase.[12]

Objective: To determine the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase.

  • The diphosphate form of the test compound (e.g., CDV-PP).

  • A mixture of deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).

  • A radiolabeled or fluorescently labeled dNTP (e.g., [α-³²P]-dCTP).

  • Activated DNA template-primer (e.g., activated calf thymus DNA).

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.).

  • Stop solution (e.g., EDTA).

  • Apparatus for separating and quantifying DNA (e.g., filter paper and scintillation counter, or gel electrophoresis).

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, activated DNA template-primer, the dNTP mixture (including the labeled dNTP), and varying concentrations of the inhibitor (diphosphate ester).

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period, ensuring the reaction remains in the linear phase of product formation.

  • Termination: Stop the reaction by adding the stop solution.

  • Quantification: Quantify the amount of labeled dNTP incorporated into the newly synthesized DNA. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated nucleotides, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of polymerase activity for each inhibitor concentration relative to the positive control. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the Ki and the mode of inhibition.[12]

Cellular Uptake and Phosphorylation Assay

This assay is used to determine the efficiency of cellular uptake of a prodrug and its subsequent conversion to the active diphosphate metabolite.

Objective: To quantify the intracellular concentrations of the parent compound and its phosphorylated metabolites over time.

Materials:

  • Host cells in culture.

  • Radiolabeled test compound (prodrug).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system coupled with a radioactivity detector or a mass spectrometer.

  • Standards for the parent compound and its expected mono- and diphosphate metabolites.

Procedure:

  • Cell Treatment: Incubate cultured cells with the radiolabeled test compound at a specific concentration for various time points.

  • Cell Lysis: At each time point, wash the cells thoroughly with cold PBS to remove extracellular compound. Lyse the cells with a suitable lysis buffer.

  • Extraction: Extract the intracellular metabolites from the cell lysate (e.g., using a perchloric acid precipitation method).

  • HPLC Analysis: Separate the parent compound and its phosphorylated metabolites in the extract using an appropriate HPLC method (e.g., anion-exchange or ion-pair reverse-phase HPLC).

  • Quantification: Quantify the amount of each compound (parent drug, monophosphate, and diphosphate) by detecting the radioactivity or by mass spectrometry, using the known standards for calibration.

  • Data Analysis: Plot the intracellular concentrations of the parent drug and its metabolites over time to determine the rate and extent of cellular uptake and phosphorylation.

Conclusion

Diphosphate esters of nucleoside analogs, particularly when administered as lipophilic prodrugs, are potent, broad-spectrum antiviral agents. Their mechanism of action, involving intracellular activation and subsequent inhibition of viral DNA polymerase, provides a robust strategy against a wide range of DNA viruses. The quantitative data clearly demonstrate a significant enhancement in antiviral activity for the alkoxyalkyl ester derivatives of cidofovir compared to the parent compound. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this important class of antiviral drugs. Further research into novel ester modifications and delivery systems holds the promise of even more effective therapies for viral diseases.

References

Methodological & Application

Unveiling the Antiviral Potential of SARS-CoV-2-IN-30 Disodium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of the experimental protocols and key findings related to SARS-CoV-2-IN-30 disodium (B8443419), a novel antiviral candidate. Designed for researchers, scientists, and drug development professionals, this document details the methodologies for evaluating its efficacy and mechanism of action against SARS-CoV-2 and other enveloped viruses.

SARS-CoV-2-IN-30 disodium is a distinctive two-armed diphosphate (B83284) ester featuring a benzene (B151609) system and molecular tweezers architecture.[1][2] This compound has demonstrated notable antiviral properties by inducing the disruption of liposomal membranes.[1]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Assay Target IC50 / EC50 (µM) Cell Line
SARS-CoV-2 Antiviral ActivitySARS-CoV-20.6Caco-2
Spike Pseudoparticle TransductionSARS-CoV-2 Spike6.9-
Liposomal Membrane DisruptionViral Liposome (B1194612)6.9-
CytotoxicityCaco-2 CellsCC50 = 106.1Caco-2

Table 1: In Vitro Efficacy and Cytotoxicity of this compound [1]

Virus IC50 (µM)
Respiratory Syncytial Virus (RSV)6.1
Influenza A Virus (IAV)3.2
Measles Virus (MeV)7.0
Herpes Simplex Virus-1 (HSV-1)1.1

Table 2: Broad-Spectrum Antiviral Activity of this compound [1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the antiviral properties of this compound. These are based on established techniques for antiviral screening.

Cell-Based SARS-CoV-2 Antiviral Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against live SARS-CoV-2 in a cell-based system.

Materials:

  • Vero E6 or Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • SARS-CoV-2 viral stock

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed Vero E6 or Caco-2 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compound to each well.

  • In a BSL-3 facility, add SARS-CoV-2 to the wells at a multiplicity of infection (MOI) of 0.05.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Spike Pseudoparticle Transduction Assay

This assay evaluates the inhibitory effect of this compound on the entry of spike-pseudotyped viral particles into host cells.

Materials:

  • HEK293T cells stably expressing ACE2

  • Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., Luciferase or GFP)

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • Luciferase substrate or flow cytometer/fluorescence microscope

Procedure:

  • Seed HEK293T-ACE2 cells in 96-well plates.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the spike-pseudotyped viral particles with the diluted compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells.

  • Incubate for 48 hours.

  • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Determine the IC50 value based on the reduction in reporter signal.

Liposomal Membrane Disruption Assay

This assay assesses the ability of this compound to disrupt viral-like lipid bilayers.

Materials:

  • Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Prepare a suspension of the fluorescently labeled liposomes in PBS.

  • Add serial dilutions of this compound to the liposome suspension.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Measure the increase in fluorescence resulting from the release and de-quenching of the dye upon liposome disruption.

  • Calculate the EC50 value, the concentration at which 50% of the maximum dye release is observed.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.

G cluster_virus SARS-CoV-2 Virion cluster_compound SARS-CoV-2-IN-30 cluster_membrane Viral Membrane Interaction cluster_outcome Result Virion Enveloped Virus Disruption Liposomal Membrane Disruption Virion->Disruption Spike Spike Glycoprotein NoEntry Inhibition of Entry Spike->NoEntry Compound SARS-CoV-2-IN-30 Disodium Compound->Disruption Induces Compound->NoEntry Inhibits Spike- mediated entry Inactivation Viral Inactivation Disruption->Inactivation

Caption: Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare Cell Culture (e.g., Caco-2) C Infect Cells with SARS-CoV-2 A->C B Serially Dilute SARS-CoV-2-IN-30 D Treat with Diluted Compound B->D E Incubate for 48-72h D->E F Assess Cell Viability E->F G Calculate IC50 F->G

Caption: Workflow for the cell-based SARS-CoV-2 antiviral assay.

G A Spike-Pseudotyped Virus C Pre-incubation A->C B SARS-CoV-2-IN-30 (Test Compound) B->C E Infection C->E D HEK293T-ACE2 Cells D->E F Incubation (48h) E->F G Measure Reporter (Luciferase/GFP) F->G H Determine IC50 G->H

Caption: Workflow for the spike pseudoparticle transduction assay.

References

Application Note: Cell-Based Assay for SARS-CoV-2-IN-30 Disodium

Application Notes and Protocols for SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

  • Name: SARS-CoV-2-IN-30 disodium (B8443419)

  • Synonyms: CP025 disodium

  • Description: A two-armed diphosphate (B83284) ester with a benzene (B151609) system, functioning as a molecular tweezer.[1][2]

  • Mechanism of Action: Exhibits antiviral activity by inducing the disruption of liposomal membranes.[1] This suggests a broad-spectrum potential against enveloped viruses.

Biochemical and Antiviral Activity

SARS-CoV-2-IN-30 disodium has demonstrated potent antiviral activity against SARS-CoV-2 and other enveloped viruses. Its primary mechanism involves the disruption of the viral lipid membrane, leading to inactivation.

Quantitative Data Summary
ParameterVirus/SystemValueCell LineReference
IC50 SARS-CoV-2 (inactivation)0.6 µMCaco-2[1]
IC50 SARS-CoV-2 Spike Pseudoparticle Transduction6.9 µM-[1]
EC50 Liposomal Membrane Disruption6.9 µM-[1]
CC50 Cytotoxicity106.1 µMCaco-2[1]
IC50 Respiratory Syncytial Virus (RSV)6.1 µM-[1]
IC50 Influenza A Virus (IAV)3.2 µM-[1]
IC50 Measles Virus (MeV)7.0 µM-[1]
IC50 Herpes Simplex Virus-1 (HSV-1)1.1 µM-[1]

Preparation and Storage

  • Stock Solution Preparation:

    • Aseptically weigh out the desired amount of this compound powder.

    • To prepare a 10 mM stock solution, dissolve the compound in an appropriate volume of sterile, nuclease-free water or DMSO. For example, for 1 mg of a compound with a molecular weight of X g/mol , add Y µL of solvent. (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis to calculate the precise volume for a 10 mM stock.)

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Solid Form: Store at -20°C for long-term storage.

    • Stock Solutions: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stability in solution should be confirmed for long-term storage.

Experimental Protocols

In Vitro SARS-CoV-2 Inhibition Assay (Viral Inactivation)

This protocol is designed to assess the ability of this compound to directly inactivate SARS-CoV-2 virions.

Materials:

  • SARS-CoV-2 viral stock of known titer (e.g., TCID50/mL).

  • Vero E6 or Caco-2 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound stock solution.

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Reagents for quantifying viral infection (e.g., Crystal Violet for CPE-based assays, or reagents for RT-qPCR).

Procedure:

  • Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate overnight.

  • Compound-Virus Incubation:

    • Prepare serial dilutions of this compound in serum-free culture medium.

    • In a separate tube, dilute the SARS-CoV-2 stock to a desired concentration (e.g., 100 TCID50 per 50 µL).

    • Mix equal volumes of the diluted compound and diluted virus. Also, prepare a virus-only control (virus mixed with medium) and a compound-only control (compound mixed with medium).

    • Incubate the mixtures at 37°C for 2 hours to allow the compound to interact with the virus.[1]

  • Infection:

    • Remove the culture medium from the seeded cells.

    • Add 100 µL of the compound-virus mixture to the appropriate wells.

    • Incubate for 1-2 hours at 37°C to allow for viral entry.

  • Post-Infection:

    • Remove the inoculum and wash the cells gently with PBS.

    • Add 100 µL of fresh complete culture medium to each well.

  • Incubation and Analysis:

    • Incubate the plate for 48-72 hours.

    • Assess the viral cytopathic effect (CPE) visually or by staining with Crystal Violet. Alternatively, collect the supernatant for viral RNA quantification by RT-qPCR.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the viral infection.

G cluster_workflow Viral Inactivation Assay Workflow A Seed Cells (e.g., Vero E6) D Infect Cells with Mixture A->D B Prepare Compound Dilutions & Dilute Virus C Incubate Compound + Virus (37°C, 2h) B->C C->D E Incubate (48-72h) D->E F Assess Viral Inhibition (CPE, RT-qPCR) E->F G cluster_workflow Pseudoparticle Transduction Assay Workflow A Seed ACE2-expressing Cells B Treat Cells with Compound A->B C Add Spike Pseudoparticles B->C D Incubate (48-72h) C->D E Measure Reporter Gene Expression D->E G cluster_workflow Liposomal Membrane Disruption Assay Workflow A Prepare Compound Dilutions B Add Dye-loaded Liposomes A->B C Incubate B->C D Measure Fluorescence C->D E Calculate % Disruption & EC50 D->E G cluster_workflow In Vivo Antiviral Efficacy Workflow (Mouse Model) A Acclimatize K18-hACE2 Mice B Intranasal Compound Administration A->B C Intranasal SARS-CoV-2 Challenge B->C D Monitor Weight, Clinical Signs, Survival C->D E Endpoint Analysis: - Lung Viral Titer - Histopathology D->E G cluster_pathway Mechanism of Viral Inactivation by this compound A SARS-CoV-2-IN-30 Disodium D Membrane Disruption A->D B Enveloped Virus (e.g., SARS-CoV-2) C Viral Lipid Envelope B->C C->D E Loss of Viral Integrity D->E F Inhibition of Viral Entry E->F

References

Application Notes and Protocols for In Vivo Studies of SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-30 disodium (B8443419) is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester that functions as a "molecular tweezer".[1][2] Its primary mechanism of action is the disruption of viral liposomal membranes, leading to the inactivation of the virus.[1] This compound has demonstrated broad-spectrum activity against various enveloped viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), Measles Virus (MeV), and Herpes Simplex Virus (HSV-1).[1][3] In vitro studies have shown that SARS-CoV-2-IN-30 disodium inhibits SARS-CoV-2 activity with an IC50 of 0.6 μM and spike pseudoparticle transduction with an IC50 of 6.9 μM.[1] Furthermore, it induces liposomal membrane disruption with an EC50 of 6.9 μM.[1] Preliminary in vivo studies in K18-hACE2 mice have indicated that intranasal administration of this compound can reduce the viral load in the lungs of SARS-CoV-2 infected mice.[1]

These application notes provide detailed protocols for in vivo studies to further evaluate the efficacy of this compound in a transgenic mouse model of SARS-CoV-2 infection.

Quantitative Data Summary

The following tables summarize key in vitro efficacy data for this compound and provide a template for presenting in vivo efficacy data.

Table 1: In Vitro Efficacy of this compound

ParameterVirus/AssayCell LineValue
IC50 SARS-CoV-2 Activity-0.6 μM[1]
IC50 Spike Pseudoparticle TransductionCaco-26.9 μM[1][3]
EC50 Liposomal Membrane Disruption-6.9 μM[1]
CC50 CytotoxicityCaco-2106.1 μM[3]
IC50 Respiratory Syncytial Virus (RSV)-6.1 μM[3]
IC50 Influenza A Virus (IAV)-3.2 μM[3]
IC50 Measles Virus (MeV)-7.0 μM[3]
IC50 Herpes Simplex Virus (HSV-1)-1.1 μM[3]

Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice

Animal ModelTreatmentDosageAdministrationPrimary EndpointResult
K18-hACE2 Mice[1]This compound150 μM, 50 μL[1]Intranasal, single dose with a second dose after 7 hours[1]Viral Load in LungsReduced viral load[1]

Experimental Protocols

In Vivo Efficacy Study in K18-hACE2 Mouse Model

This protocol is designed to assess the antiviral efficacy of this compound in K18-hACE2 transgenic mice, which express human ACE2 and are a well-established model for SARS-CoV-2 pathogenesis.[4]

1. Animal Husbandry:

  • Model: K18-hACE2 transgenic mice.[1][4]

  • Age: 6-8 weeks.

  • Housing: Mice should be housed in a BSL-3 facility in accordance with institutional and national guidelines.

2. Materials:

  • This compound.

  • Vehicle control (e.g., sterile saline).

  • SARS-CoV-2 viral stock (e.g., nCoV-WA1-2020).[5]

  • Anesthesia (e.g., isoflurane).

  • Sterile, endotoxin-free saline.

  • Personal Protective Equipment (PPE) appropriate for BSL-3 work.

3. Experimental Procedure:

  • Acclimation: Acclimate mice to the BSL-3 facility for at least 72 hours before the start of the experiment.

  • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Infection:

    • Anesthetize mice using isoflurane.

    • Infect mice via intranasal inoculation with a sublethal dose of SARS-CoV-2 (e.g., 10^3 - 10^4 PFU) in a volume of 50 μL of sterile saline.

  • Treatment:

    • Administer this compound (150 μM in 50 μL) or vehicle control intranasally at a designated time point post-infection (e.g., 4 hours post-infection).[1]

    • A second dose can be administered 7 hours after the first dose.[1]

  • Monitoring:

    • Monitor body weight and clinical signs of disease daily for up to 14 days post-infection.

    • Clinical scoring can be based on a scale that includes posture, activity, and breathing.

  • Euthanasia and Sample Collection:

    • Euthanize a subset of mice at day 2 and day 5 post-infection.[1]

    • Collect lungs, nasal turbinates, and brain for viral load analysis and histopathology.[4]

    • Collect blood for serological or cytokine analysis.

4. Endpoint Analysis:

  • Viral Load Quantification:

    • Homogenize tissues in a suitable buffer.

    • Quantify viral RNA using qRT-PCR targeting a specific SARS-CoV-2 gene (e.g., N gene).

    • Determine infectious viral titers using a plaque assay or TCID50 assay on Vero E6 cells.[5][6]

  • Histopathology:

    • Fix lung tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score lung sections for inflammation, edema, and cellular infiltration.

  • Cytokine and Chemokine Analysis:

    • Measure levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CXCL10) in lung homogenates or serum using ELISA or multiplex bead assays.

Mechanism of Action and Signaling Pathway

This compound acts by directly disrupting the lipid envelope of the SARS-CoV-2 virus.[1] This mechanism is independent of specific viral proteins and is therefore less susceptible to viral mutations. The diagram below illustrates the proposed mechanism of action.

SARS_CoV_2_IN_30_Mechanism cluster_host Host Cell ACE2 ACE2 Receptor Envelope Viral Envelope (Lipid Bilayer) ACE2->Envelope 2. Conformational Change Membrane Host Cell Membrane Spike Spike Protein Spike->ACE2 Envelope->Membrane IN30 SARS-CoV-2-IN-30 Disodium (Molecular Tweezer) IN30->Envelope Inhibition

Caption: Mechanism of SARS-CoV-2 entry and inhibition by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

experimental_workflow A Acclimation of K18-hACE2 Mice B Randomization into Treatment & Control Groups A->B C Intranasal Infection with SARS-CoV-2 B->C D Intranasal Administration of SARS-CoV-2-IN-30 or Vehicle C->D E Daily Monitoring: Body Weight & Clinical Score D->E F Euthanasia & Sample Collection (Day 2 & 5 Post-Infection) E->F G Endpoint Analysis: - Viral Load (qRT-PCR, Plaque Assay) - Histopathology (Lungs) - Cytokine Profiling F->G

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols: Cytotoxicity of SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-30 disodium (B8443419) is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester with a benzene (B151609) system and molecular tweezers.[1][2] Pre-clinical data indicates its potential to inhibit SARS-CoV-2 activity and spike-mediated pseudoparticle transduction.[1] Specifically, it has demonstrated an IC50 of 0.6 μM against SARS-CoV-2 and 6.9 μM against spike pseudoparticle transduction.[1] The proposed mechanism of action involves the disruption of liposomal membranes, with an EC50 of 6.9 μM.[1] A critical step in the pre-clinical development of any antiviral therapeutic is the assessment of its cytotoxic potential to ensure that the observed antiviral effect is not a consequence of host cell death.[3][4] This document provides a detailed protocol for determining the cytotoxicity of SARS-CoV-2-IN-30 disodium in a mammalian cell line.

Data Presentation

The cytotoxicity of this compound is typically evaluated by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[3] This value is crucial for calculating the selectivity index (SI), a key parameter in assessing the therapeutic window of an antiviral drug (SI = CC50 / IC50).[3]

Table 1: Quantitative Cytotoxicity and Antiviral Activity Data for this compound

ParameterValue (µM)Description
CC50 To be determined by the following protocolConcentration at which 50% of the host cells are killed by the compound.
IC50 (Antiviral) 0.6Concentration that inhibits 50% of SARS-CoV-2 activity.[1]
IC50 (Pseudoparticle) 6.9Concentration that inhibits 50% of spike pseudoparticle transduction.[1]
EC50 (Membrane Disruption) 6.9Concentration that causes 50% of maximal liposomal membrane disruption.[1]
Selectivity Index (SI) CC50 / 0.6A measure of the compound's specificity for antiviral activity over cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[3]

Materials
  • This compound

  • Vero E6 cells (or other suitable cell lines like Calu-3)[3][5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[3]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include control wells:

      • Cell Control: Cells treated with medium only (no compound).

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the CC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Vero E6 cells in a 96-well plate compound_prep 2. Prepare serial dilutions of this compound add_compound 3. Add compound dilutions to the cells compound_prep->add_compound incubation 4. Incubate for 24-72 hours add_compound->incubation add_mtt 5. Add MTT reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability determine_cc50 10. Determine CC50 value calculate_viability->determine_cc50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Mechanism of Action

Mechanism_of_Action Proposed Mechanism of this compound cluster_virus_entry Normal Viral Entry cluster_inhibition Inhibition by SARS-CoV-2-IN-30 sars_cov_2 SARS-CoV-2 Virion ace2 ACE2 Receptor sars_cov_2->ace2 1. Binding fusion Membrane Fusion & Viral Entry sars_cov_2->fusion 2. Conformational Change disruption Membrane Disruption sars_cov_2->disruption host_cell Host Cell Membrane host_cell->fusion 2. Conformational Change compound SARS-CoV-2-IN-30 Disodium compound->sars_cov_2 3. Interacts with viral or host membrane blocked_entry Viral Entry Blocked disruption->blocked_entry

Caption: Disruption of viral/host membrane fusion by SARS-CoV-2-IN-30.

References

Application Notes and Protocols for Determining the IC50 of SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-30 disodium (B8443419) is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system and molecular tweezers. This compound has demonstrated antiviral activity against SARS-CoV-2 by disrupting the viral envelope. These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of SARS-CoV-2-IN-30 disodium against live SARS-CoV-2 and in a pseudovirus entry assay.

Mechanism of Action

This compound functions as a molecular tweezer, a supramolecular ligand that forms inclusion complexes with lipid head groups present in the viral membrane. This interaction alters the orientation of the lipids, leading to an increase in surface tension and subsequent disruption of the viral envelope.[1][2][3][4] This mechanism provides broad-spectrum antiviral potential against enveloped viruses.

Mechanism of Action of this compound cluster_0 SARS-CoV-2 Virion cluster_1 Molecular Tweezer Interaction cluster_2 Outcome Virion SARS-CoV-2 Virion (Enveloped) Viral_Envelope Viral Envelope (Lipid Bilayer) Virion->Viral_Envelope Comprises Spike_Protein Spike Glycoprotein Viral_Envelope->Spike_Protein Embedded with Lipid_Head Lipid Head Groups IN30 SARS-CoV-2-IN-30 Disodium IN30->Lipid_Head Forms inclusion complex with Disruption Viral Envelope Disruption IN30->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation CPE Inhibition Assay Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_1->Prepare_Compound Infect_Cells Infect cells with SARS-CoV-2 (BSL-3) Prepare_Compound->Infect_Cells Add_Compound Add compound dilutions to infected cells Infect_Cells->Add_Compound Incubate_2 Incubate for 72 hours Add_Compound->Incubate_2 Viability_Assay Perform CellTiter-Glo® viability assay Incubate_2->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Pseudovirus Entry Assay Workflow Start Start Produce_PV Produce Spike-pseudotyped virus in HEK293T cells Start->Produce_PV Seed_Cells Seed HEK293T-hACE2 cells in 96-well plates Produce_PV->Seed_Cells Prepare_Compound Prepare serial dilutions of This compound Seed_Cells->Prepare_Compound Incubate_Virus_Compound Incubate pseudovirus with compound dilutions (1 hr) Prepare_Compound->Incubate_Virus_Compound Transduce_Cells Add virus-compound mixture to cells Incubate_Virus_Compound->Transduce_Cells Incubate_2 Incubate for 48-72 hours Transduce_Cells->Incubate_2 Reporter_Assay Measure reporter gene (e.g., Luciferase) Incubate_2->Reporter_Assay Data_Analysis Analyze data and calculate IC50 Reporter_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Plaque Reduction Neutralization Assay for SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Plaque Reduction Neutralization Assay (PRNT) is the gold standard for quantifying the titer of neutralizing antibodies against a virus. This in-vitro assay measures the ability of a compound or antibody to inhibit the cytopathic effect of a virus, which manifests as a reduction in the number of plaques formed in a cell culture. These application notes provide a detailed protocol for utilizing the PRNT to evaluate the neutralizing potency of a hypothetical antiviral compound, SARS-CoV-2-IN-30 disodium (B8443419), against SARS-CoV-2.

The principle of the assay involves incubating a known concentration of SARS-CoV-2 with serial dilutions of the test compound (SARS-CoV-2-IN-30 disodium) before infecting a monolayer of susceptible host cells, such as Vero E6 cells.[1][2] The neutralizing capacity of the compound is determined by the reduction in the number of plaques compared to a virus-only control. The endpoint is typically expressed as the concentration of the compound that results in a 50% or 90% reduction in the number of plaques (PRNT50 or PRNT90).[2][3]

Mechanism of SARS-CoV-2 Neutralization

SARS-CoV-2 infection is initiated by the binding of the viral spike (S) protein's receptor-binding domain (RBD) to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[4][5] Neutralizing antibodies and antiviral compounds can inhibit this process through several mechanisms:

  • Blocking Receptor Binding: The compound can directly bind to the RBD of the S protein, sterically hindering its interaction with the ACE2 receptor.[4][6]

  • Interfering with Conformational Changes: Some neutralizing agents bind to epitopes on the S protein that are not directly involved in receptor binding but are crucial for the conformational changes required for membrane fusion.[4][6]

  • Preventing Viral Uncoating: After entering the cell via an endosome, the virus must uncoat to release its genetic material. Some compounds can interfere with this process.

The following diagram illustrates the primary mechanism of neutralization by blocking the virus-receptor interaction.

SARS_CoV_2_Neutralization cluster_virus_entry SARS-CoV-2 Entry into Host Cell cluster_neutralization Neutralization by this compound SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein (RBD) SARS_CoV_2->Spike_Protein has ACE2_Receptor Host Cell ACE2 Receptor Spike_Protein->ACE2_Receptor binds to Host_Cell Host Cell ACE2_Receptor->Host_Cell on surface of Infection Viral Replication and Cell Lysis (Plaque Formation) ACE2_Receptor->Infection leads to Antiviral SARS-CoV-2-IN-30 Disodium Blocked_Spike Blocked Spike Protein Antiviral->Blocked_Spike binds to Blocked_Spike->ACE2_Receptor No_Binding Binding Inhibited No_Infection No Plaque Formation

Caption: Mechanism of SARS-CoV-2 neutralization by this compound.

Experimental Protocol

This protocol is adapted from established SARS-CoV-2 PRNT methodologies.[2][7][8] All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials
  • Cells and Virus:

    • Vero E6 cells (ATCC CRL-1586)

    • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • This compound (stock solution of known concentration)

    • Overlay medium (e.g., 1.2% Methylcellulose in 2x MEM)

    • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

    • Phosphate Buffered Saline (PBS)

    • Formalin (10% neutral buffered)

  • Equipment and Consumables:

    • 6-well or 12-well tissue culture plates

    • 96-well plates

    • Serological pipettes

    • Micropipettes and sterile filter tips

    • Biosafety cabinet

    • CO2 incubator (37°C, 5% CO2)

    • Microscope

Experimental Workflow Diagram

PRNT_Workflow A 1. Cell Seeding Seed Vero E6 cells in 6-well plates. Incubate for 24h to form a monolayer. B 2. Compound Dilution Prepare serial dilutions of This compound. C 3. Virus-Compound Incubation Mix diluted compound with a known titer of SARS-CoV-2 (e.g., 100 PFU). Incubate for 1h at 37°C. B->C D 4. Infection Inoculate cell monolayers with the virus-compound mixture. Incubate for 1h at 37°C. C->D E 5. Overlay Remove inoculum and add methylcellulose overlay medium. D->E F 6. Incubation Incubate plates for 72h at 37°C. E->F G 7. Fixation and Staining Fix cells with formalin and stain with crystal violet. F->G H 8. Plaque Counting & Analysis Count plaques and calculate PRNT50/PRNT90 values. G->H

Caption: Plaque Reduction Neutralization Assay (PRNT) experimental workflow.

Procedure

Day 1: Cell Seeding

  • Trypsinize and count Vero E6 cells.

  • Seed the cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Neutralization and Infection

  • Prepare serial dilutions of this compound in DMEM.

  • In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of SARS-CoV-2 diluted to provide approximately 100 plaque-forming units (PFU).

  • Include a virus control (virus + DMEM without compound) and a cell control (DMEM only).

  • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Remove the growth medium from the Vero E6 cell plates and wash once with PBS.

  • Transfer the 100 µL of the virus-compound mixture to the corresponding wells of the cell culture plates.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

Day 2 (continued): Overlay

  • After the 1-hour adsorption period, carefully remove the inoculum from each well.

  • Gently add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C with 5% CO2 for 72 hours.

Day 5: Fixation, Staining, and Plaque Counting

  • After 72 hours, fix the cells by adding 1 mL of 10% neutral buffered formalin to each well and incubate for at least 1 hour at room temperature.

  • Carefully remove the overlay and formalin.

  • Stain the cell monolayer by adding 1 mL of crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Reduction = (1 - (Plaque count in test well / Average plaque count in virus control wells)) * 100

  • The PRNT50 or PRNT90 is the reciprocal of the highest dilution (or the concentration) of the compound that results in a ≥50% or ≥90% reduction in the number of plaques, respectively.[2][3]

Quantitative Data Presentation

The results of the PRNT assay with this compound can be summarized in the following tables.

Table 1: Raw Plaque Counts for this compound

Compound Concentration (µM)Replicate 1 Plaque CountReplicate 2 Plaque CountAverage Plaque Count
100000
50232.5
258109
12.5222523.5
6.25454846.5
3.125788280
1.56959896.5
Virus Control10298100
Cell Control000

Table 2: Plaque Reduction and Neutralization Titers

Compound Concentration (µM)Average Plaque Count% Plaque Reduction
1000100%
502.597.5%
25991%
12.523.576.5%
6.2546.553.5%
3.1258020%
1.5696.53.5%
PRNT50 6.25 µM
PRNT90 25 µM

Conclusion

The Plaque Reduction Neutralization Assay is a robust and reliable method for determining the in-vitro efficacy of antiviral compounds like this compound. The detailed protocol and data presentation format provided here offer a comprehensive guide for researchers in the field of virology and drug development to assess the neutralizing potential of novel therapeutic agents against SARS-CoV-2. The PRNT remains a critical tool in the ongoing efforts to combat the COVID-19 pandemic.[2][9]

References

Application Notes and Protocols: Measuring the Antiviral Activity of SARS-CoV-2-IN-30 Disodium using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro antiviral activity of SARS-CoV-2-IN-30 disodium (B8443419) against SARS-CoV-2 using a Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) assay. The provided methodologies are based on established practices for SARS-CoV-2 antiviral testing.

Introduction

SARS-CoV-2-IN-30 disodium is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, acting as molecular tweezers.[1][2] Its proposed mechanism of action involves the disruption of liposomal membranes, thereby interfering with the viral life cycle, likely at the entry stage.[1][3] This document outlines a robust RT-qPCR-based method to quantify the inhibitory effect of this compound on SARS-CoV-2 replication in a cell culture model.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound are summarized in the table below. This data is essential for evaluating the compound's potency and therapeutic window.

Parameter Value Description
IC50 (Antiviral Activity) 0.6 µMThe concentration of the compound that inhibits 50% of SARS-CoV-2 activity.[1]
IC50 (Spike Pseudoparticle Transduction) 6.9 µMThe concentration of the compound that inhibits 50% of spike-mediated viral entry.[1]
EC50 (Liposomal Membrane Disruption) 6.9 µMThe concentration of the compound that causes 50% effective disruption of liposomal membranes.[1]
CC50 (Cytotoxicity) 213.1 µM (in Caco-2 cells)The concentration of the compound that reduces the viability of Caco-2 cells by 50%.[3]
Selectivity Index (SI) >355 (Calculated from CC50/IC50)A ratio indicating the compound's specificity for antiviral activity over cytotoxicity.

Experimental Protocols

This section details the materials and step-by-step procedures for the RT-qPCR assay to determine the antiviral efficacy of this compound.

Materials and Reagents
  • Cell Line: Vero E6 (ATCC CRL-1586) or Calu-3 (ATCC HTB-55) cells. These are commonly used cell lines susceptible to SARS-CoV-2 infection.[4][5]

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020 or a prevalent variant of concern). All work with live virus must be conducted in a BSL-3 facility.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., sterile water or DMSO).

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • RNA Extraction Kit: QIAamp Viral RNA Mini Kit (Qiagen) or equivalent.

  • RT-qPCR Reagents: One-step RT-qPCR kit (e.g., GoTaq® 1-Step RT-qPCR System), primers, and probes targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene).[6]

  • Primers and Probes:

    • Forward Primer (e.g., 2019-nCoV_N1-F): 5'-GAC CCC AAA ATC AGC GAA AT-3'[7]

    • Reverse Primer (e.g., 2019-nCoV_N1-R): 5'-TCT GGT TAC TGC CAG TTG AAT CTG-3'[7]

    • Probe (e.g., 2019-nCoV_N1-P): 5'-FAM-ACC CCG CAT TAC GTT TGG TGG ACC-BHQ1-3'

  • Instruments: Real-time PCR detection system, automated liquid handler (optional), and standard cell culture equipment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis cell_seeding Seed Vero E6 cells in 96-well plates compound_prep Prepare serial dilutions of SARS-CoV-2-IN-30 treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep->treatment infection Infect cells with SARS-CoV-2 (MOI 0.05) treatment->infection incubation_infection Incubate for 48 hours infection->incubation_infection rna_extraction Extract viral RNA from supernatant incubation_infection->rna_extraction rt_qpcr Perform one-step RT-qPCR for N gene rna_extraction->rt_qpcr data_analysis Calculate viral load and IC50 rt_qpcr->data_analysis

Caption: Experimental workflow for antiviral activity assessment.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count Vero E6 cells.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound.

    • Perform a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and no-cell control wells.

  • Virus Infection:

    • Dilute the SARS-CoV-2 stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05.

    • Add 100 µL of the diluted virus to each well, except for the mock-infected and no-cell controls.

    • Incubate the plate at 37°C with 5% CO2 for 48 hours.

  • RNA Extraction:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

    • Extract viral RNA using a commercial kit according to the manufacturer's instructions.

    • Elute the RNA in 50 µL of RNase-free water.

  • RT-qPCR:

    • Prepare the RT-qPCR master mix containing the one-step RT-qPCR buffer, primers, probe, and enzyme mix.

    • Add 5 µL of the extracted RNA to each well of a 96-well PCR plate.

    • Add 15 µL of the master mix to each well for a final reaction volume of 20 µL.

    • Run the RT-qPCR using the following thermal cycling conditions:

      • Reverse Transcription: 50°C for 10 minutes

      • Initial Denaturation: 95°C for 2 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a standard curve of known viral RNA concentrations to quantify the viral load.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the viral load in each well using the standard curve.

    • Normalize the viral load of the compound-treated wells to the vehicle control.

    • Plot the percentage of viral inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Signaling Pathway

This compound is proposed to act by disrupting the viral envelope, thereby inhibiting viral entry into the host cell. The following diagram illustrates this proposed mechanism.

G cluster_compound virus Viral Envelope spike Spike Protein membrane Host Cell Membrane virus->membrane 3. Fusion Blocked ace2 ACE2 Receptor spike->ace2 1. Binding in30 SARS-CoV-2-IN-30 in30->virus 2. Membrane Disruption

Caption: Proposed mechanism of action of SARS-CoV-2-IN-30.

This diagram illustrates that this compound is hypothesized to interfere with the integrity of the viral envelope. This disruption prevents the subsequent fusion of the viral and host cell membranes, a critical step for viral entry, even after the spike protein binds to the ACE2 receptor. By blocking this fusion event, the viral genetic material cannot enter the host cell, thus inhibiting infection.

References

Troubleshooting & Optimization

Technical Support Center: SARS-CoV-2-IN-30 Disodium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARS-CoV-2-IN-30 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SARS-CoV-2-IN-30 disodium?

A1: this compound is a two-armed diphosphate (B83284) ester with a benzene (B151609) system, acting as a "molecular tweezer." Its primary antiviral mechanism is the disruption of lipid membranes. This leads to the physical breakdown of the viral envelope, thereby inhibiting viral entry into host cells.

Q2: What are the reported in vitro potencies of this compound?

A2: The following table summarizes the key reported potency values for this compound.

Assay TypeParameterValue (µM)
SARS-CoV-2 ActivityIC500.6
Spike Pseudoparticle TransductionIC506.9
Liposomal Membrane DisruptionEC506.9

Q3: What are the common experimental applications for this compound?

A3: Given its membrane-disrupting activity, this compound is primarily used in the following assays:

  • Liposome (B1194612) Leakage/Disruption Assays: To directly measure the compound's ability to compromise lipid bilayers.

  • Pseudovirus Neutralization Assays: To assess its efficacy in preventing viral entry mediated by the spike protein.

  • Viral Titer Reduction Assays: To quantify the reduction in infectious virus particles after treatment.

  • Cytotoxicity Assays: To determine the compound's toxic effect on host cells, which is crucial for distinguishing specific antiviral activity from general cytotoxicity.

Q4: What are potential challenges when working with a diphosphate ester compound like this compound?

A4: Diphosphate esters can present challenges with solubility and stability in aqueous buffers.[1][2] It is important to carefully consider the buffer composition, pH, and temperature to ensure the compound remains in solution and active throughout the experiment. High salt concentrations may also lead to precipitation.[1]

Troubleshooting Guides

Guide 1: Liposome Leakage Assay Issues
Problem Possible Cause(s) Troubleshooting Steps
High background fluorescence 1. Incomplete removal of unencapsulated dye. 2. Spontaneous leakage of dye from liposomes. 3. Autofluorescence of the compound or other reagents.1. Ensure thorough purification of liposomes after dye encapsulation using a suitable gel exclusion column. 2. Assess the stability of your liposomes over the time course of the experiment without the compound. Consider using more stable lipid compositions. 3. Run a control with the compound alone (no liposomes) to measure its intrinsic fluorescence.[3][4]
No or low signal (no leakage) 1. Compound is inactive under the assay conditions. 2. Compound has precipitated out of solution. 3. Incorrect liposome composition.1. Verify the compound's activity with a positive control. Ensure the pH and buffer components are optimal for compound activity. 2. Visually inspect for precipitation. Consider adjusting the solvent or buffer conditions. 3. Ensure the lipid composition of the liposomes mimics the target viral envelope as closely as possible.
Inconsistent results 1. Variability in liposome preparation. 2. Inaccurate pipetting of viscous liposome solutions.1. Standardize the liposome preparation protocol, including lipid film hydration, extrusion, and purification steps.[5] 2. Use positive displacement pipettes for accurate handling of liposome suspensions.
Guide 2: Pseudovirus Neutralization Assay Issues
Problem Possible Cause(s) Troubleshooting Steps
High background luminescence 1. High intrinsic luciferase activity in cells. 2. Reagent contamination.1. Ensure a "cells only" control is included to determine baseline luminescence. 2. Use fresh, high-quality luciferase assay reagents.
Low signal-to-noise ratio 1. Low pseudovirus titer. 2. Suboptimal infection conditions. 3. Inefficient luciferase expression.1. Titer the pseudovirus stock to determine the optimal dilution for a robust signal.[6][7] 2. Optimize incubation times and the concentration of polybrene.[8] 3. Ensure the reporter plasmid is functioning correctly.
High variability between replicates 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the plate.1. Ensure a single-cell suspension and uniform seeding of cells in the microplate. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
Guide 3: Distinguishing Antiviral Activity from Cytotoxicity
Problem Possible Cause(s) Troubleshooting Steps
Potent "antiviral" activity observed, but cytotoxicity is also high. 1. The compound is generally cytotoxic, leading to a reduction in viable host cells for viral replication.[9]1. Perform a cytotoxicity assay (e.g., MTT, MTS, or resazurin) in parallel with the antiviral assay using the same cell line, compound concentrations, and incubation times.[10] 2. Calculate the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates a more specific antiviral effect. 3. If the IC50 and CC50 values are very close, the observed "antiviral" effect is likely due to cytotoxicity.
Inconsistent cytotoxicity results. 1. Compound interferes with the cytotoxicity assay readout. 2. Cell density is not optimal.1. For colorimetric assays like MTT, some compounds can directly reduce the tetrazolium salt, leading to a false viability signal. Run a compound-only control in cell-free media. 2. Ensure that cells are in the exponential growth phase and seeded at the recommended density for the specific assay.

Experimental Protocols

Protocol 1: Liposome Leakage Assay (Carboxyfluorescein-based)

This protocol is adapted from established methods for assessing membrane disruption.[11][12]

  • Liposome Preparation:

    • Prepare a lipid film by dissolving a suitable lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in chloroform, followed by evaporation under a stream of nitrogen and overnight drying under vacuum.

    • Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.

    • Subject the vesicle suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).

    • Remove unencapsulated carboxyfluorescein by passing the LUV suspension through a Sephadex G-50 size-exclusion column, eluting with the same buffer used for hydration.

  • Leakage Assay:

    • Dilute the purified liposome suspension in the assay buffer in a 96-well black, clear-bottom plate.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the wells containing the liposomes. Include a vehicle control (e.g., DMSO) and a positive control for 100% leakage (e.g., 0.1% Triton X-100).

    • Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm over time using a plate reader.

    • Calculate the percentage of leakage relative to the positive control.

Protocol 2: SARS-CoV-2 Pseudovirus Neutralization Assay (Luciferase-based)

This protocol is a standard method for assessing inhibitors of viral entry.[8][13][14]

  • Cell Seeding:

    • Seed 293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Dilute the SARS-CoV-2 spike-pseudotyped luciferase reporter virus to a predetermined titer that gives a robust signal.

    • In a separate plate, mix equal volumes of the compound dilutions and the diluted pseudovirus. Incubate for 1 hour at 37°C. Include a virus-only control and a cells-only control.

  • Infection:

    • Remove the culture medium from the seeded cells and add the compound-virus mixtures.

    • Incubate for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Remove the supernatant and lyse the cells according to the manufacturer's instructions for your luciferase assay system.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

    • Calculate the percentage of neutralization relative to the virus-only control.

Protocol 3: MTT Cytotoxicity Assay

This is a widely used colorimetric assay to assess cell viability.[15]

  • Cell Seeding:

    • Seed the desired host cell line (e.g., Vero E6 or 293T-ACE2) in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic compound).

    • Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

G SARS-CoV-2 Entry and Inhibition by Membrane Disruption cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor SARS-CoV-2-IN-30 v_rna Viral RNA h_cytoplasm Cytoplasm v_rna->h_cytoplasm 3. RNA Release v_spike Spike Protein h_ace2 ACE2 Receptor v_spike->h_ace2 1. Binding v_envelope Viral Envelope h_membrane Host Cell Membrane v_envelope->h_membrane 2. Fusion inhibitor Membrane Disruptor inhibitor->v_envelope Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of SARS-CoV-2-IN-30.

G Troubleshooting Workflow for Antiviral Assays start Unexpected Result in Antiviral Assay check_cytotoxicity Is CC50 close to IC50? start->check_cytotoxicity check_controls Are controls (positive/negative) valid? check_cytotoxicity->check_controls No cytotoxicity_issue Result likely due to cytotoxicity. Recalculate Selectivity Index. check_cytotoxicity->cytotoxicity_issue Yes check_solubility Is the compound soluble in the assay buffer? check_controls->check_solubility Yes controls_issue Troubleshoot assay controls. Repeat experiment. check_controls->controls_issue No check_assay_params Review Assay Parameters: - Reagent concentrations - Incubation times - Plate reader settings check_solubility->check_assay_params Yes solubility_issue Optimize buffer/solvent. Check for precipitation. check_solubility->solubility_issue No params_issue Optimize assay parameters. Consult protocol. check_assay_params->params_issue

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing SARS-CoV-2-IN-30 Disodium Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SARS-CoV-2-IN-30 disodium (B8443419) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-30 disodium and what is its mechanism of action?

This compound is a "molecular tweezer," a two-armed diphosphate (B83284) ester with a benzene (B151609) system. Its primary antiviral mechanism of action is the disruption of the viral envelope. It achieves this by forming inclusion complexes with lipid head groups within the viral membrane, which increases the surface tension of the membrane, leading to its disruption and inactivation of the virus.[1][2]

Q2: What is the recommended starting concentration range for this compound in cell culture?

Based on available data, a starting concentration range of 0.1 µM to 15 µM is recommended for in vitro antiviral and cytotoxicity assays. The half-maximal inhibitory concentration (IC50) against SARS-CoV-2 activity has been reported to be as low as 0.6 µM, while the IC50 for the inhibition of spike pseudoparticle transduction is around 6.9 µM.[1][3]

Q3: In which cell lines has this compound been tested?

This compound has been reported to be effective in Caco-2 cells, a human colorectal adenocarcinoma cell line commonly used for modeling the intestinal epithelium.[3] It is advisable to perform dose-response experiments in any new cell line to be tested.

Q4: What is the known cytotoxicity of this compound?

In Caco-2 cells, this compound has shown low cytotoxicity, with a half-maximal cytotoxic concentration (CC50) of 106.1 µM.[3] This provides a favorable therapeutic window when compared to its effective antiviral concentrations. However, cytotoxicity should always be determined empirically in the specific cell line and assay conditions being used.

Troubleshooting Guides

Issue 1: Low or No Antiviral Activity Observed

Possible Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration for your specific virus strain and cell line.
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or as recommended by the supplier.
Incorrect Viral Titer Ensure the viral titer used for infection is accurate and consistent. A high multiplicity of infection (MOI) may overcome the inhibitory effect of the compound. Perform a fresh viral titration before conducting antiviral assays.
Inappropriate Incubation Time Optimize the incubation time of the compound with the virus and/or cells. An incubation time of 2 hours has been reported for viral inactivation prior to infection.[3] For treatment post-infection, a time-course experiment may be necessary.
Cell Line Insensitivity The mechanism of viral entry and replication can vary between cell lines. Consider testing the compound in other relevant cell lines for SARS-CoV-2 research, such as Vero E6 or Calu-3.

Issue 2: High Cytotoxicity Observed

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the dilution calculations and the concentration of the stock solution. Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with a broad range of concentrations to accurately determine the CC50 in your cell line.
Solvent Toxicity If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a solvent-only control to assess its effect on cell viability.
High Cell Seeding Density Over-confluent cells can be more susceptible to stress and toxic compounds. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[4]
Extended Exposure Time Reduce the incubation time of the compound with the cells. A shorter exposure may be sufficient for antiviral activity while minimizing cytotoxicity.
Off-Target Effects Molecular tweezers can potentially interact with cellular components other than the viral envelope. If high cytotoxicity persists at effective antiviral concentrations, consider investigating potential off-target effects through further molecular assays.

Issue 3: Poor Solubility or Precipitation of the Compound in Culture Medium

Possible Cause Troubleshooting Step
Low Aqueous Solubility While the disodium salt form is designed for improved solubility, precipitation can still occur. Prepare a high-concentration stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in pre-warmed cell culture medium.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the compound and cause precipitation. Try reducing the serum concentration during the treatment period, if permissible for your cell line and assay.
Incorrect pH of the Medium Ensure the pH of the cell culture medium is within the optimal range (typically 7.2-7.4). pH variations can affect the solubility of charged molecules.

Quantitative Data Summary

Parameter Value Cell Line Assay
IC50 (SARS-CoV-2 activity) 0.6 µMCaco-2Viral Inactivation Assay
IC50 (Spike pseudoparticle transduction) 6.9 µMCaco-2Pseudovirus Entry Assay
CC50 106.1 µMCaco-2Cytotoxicity Assay
EC50 (Liposomal membrane disruption) 6.9 µMN/ALiposome Disruption Assay

Note: IC50 (Half-maximal Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration), EC50 (Half-maximal Effective Concentration). Data sourced from[1][3].

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (Plaque Reduction Neutralization Test - PRNT)

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • SARS-CoV-2 virus stock of known titer

  • This compound

  • 12-well or 24-well tissue culture plates

  • Overlay medium (e.g., 1.2% Avicel in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% methanol)

  • Formalin (10% in PBS) for fixation

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10^5 cells/well for a 24-well plate).[5] Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Virus-Compound Incubation: Mix an equal volume of the diluted compound with a known amount of SARS-CoV-2 virus (to yield 50-100 plaques per well). Incubate the mixture for 1-2 hours at 37°C.

  • Infection: Remove the growth medium from the confluent Vero E6 cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After the incubation period, remove the inoculum and add the overlay medium to each well.[6][7]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

  • Fixation and Staining: Carefully remove the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: Determination of Cytotoxicity (MTT Assay)

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (CC50).

Materials:

  • Calu-3 or other suitable cell line

  • Complete growth medium

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1.5 x 10^5 cells/well for Calu-3 cells in a 24-well plate, adjust for 96-well format) and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.[4]

Visualizations

Experimental_Workflow General Experimental Workflow for Antiviral Compound Screening cluster_0 Preparation cluster_1 Assays cluster_2 Data Analysis Cell_Seeding Seed Cells (e.g., Vero E6, Calu-3) Antiviral_Assay Antiviral Assay (PRNT) Cell_Seeding->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Seeding->Cytotoxicity_Assay Compound_Dilution Prepare Serial Dilutions of SARS-CoV-2-IN-30 Compound_Dilution->Antiviral_Assay Compound_Dilution->Cytotoxicity_Assay IC50_Calculation Calculate IC50 Antiviral_Assay->IC50_Calculation CC50_Calculation Calculate CC50 Cytotoxicity_Assay->CC50_Calculation Therapeutic_Index Determine Therapeutic Index (CC50 / IC50) IC50_Calculation->Therapeutic_Index CC50_Calculation->Therapeutic_Index

Caption: Workflow for screening antiviral compounds.

Signaling_Pathway Mechanism of SARS-CoV-2 Entry and Inhibition by Molecular Tweezers cluster_0 Viral Entry Pathway cluster_1 Inhibition by Molecular Tweezers SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein has ACE2_Receptor ACE2 Receptor on Host Cell Membrane Spike_Protein->ACE2_Receptor binds to Membrane_Fusion Viral and Host Membrane Fusion ACE2_Receptor->Membrane_Fusion initiates Viral_RNA_Release Release of Viral RNA into Cytoplasm Membrane_Fusion->Viral_RNA_Release leads to Molecular_Tweezer SARS-CoV-2-IN-30 (Molecular Tweezer) Viral_Envelope Viral Envelope (Lipid Bilayer) Molecular_Tweezer->Viral_Envelope targets Membrane_Disruption Disruption of Viral Envelope Viral_Envelope->Membrane_Disruption undergoes Membrane_Disruption->Membrane_Fusion prevents Inactivation Viral Inactivation Membrane_Disruption->Inactivation results in

Caption: SARS-CoV-2 entry and inhibition pathway.

References

Technical Support Center: SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SARS-CoV-2-IN-30 disodium (B8443419). The information aims to address common solubility and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-30 disodium and what is its mechanism of action?

A1: this compound is a two-armed diphosphate (B83284) ester that functions as a molecular tweezer.[1][2][3] It exhibits antiviral activity by targeting the SARS-CoV-2 virus. Its mechanism involves the disruption of the liposomal membrane, with an EC50 value of 6.9 μM.[1][2] It has shown inhibitory effects on SARS-CoV-2 activity and spike pseudoparticle transduction with IC50 values of 0.6 μM and 6.9 μM, respectively.[1][2]

Q2: In what solvents is this compound soluble?

A2: As a disodium salt, SARS-CoV-2-IN-30 is expected to have some aqueous solubility. However, for cell-based assays, it is often recommended to first dissolve the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2] Further dilutions can then be made in aqueous buffers or cell culture media. If solubility issues persist in DMSO, trying other solvents like water, ethanol, or DMF in small test amounts is suggested to avoid sample loss.[2]

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate forms when preparing a stock solution in DMSO.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO at room temperature.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to 37°C for a short period (5-10 minutes) with intermittent vortexing. This can help increase the solubility.

    • Sonication: Use a sonicator bath for 5-10 minutes to aid in dissolution.

    • Lower Concentration: Prepare a less concentrated stock solution. It is often better to have a clear, lower concentration stock than a saturated, precipitating one.

Issue 2: Precipitate forms when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
  • Possible Cause: The compound is "crashing out" of the solution due to the change in solvent polarity. This is a common issue when diluting a concentrated DMSO stock into an aqueous environment.

  • Troubleshooting Steps:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity. Many cell lines can tolerate up to 0.5% DMSO.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of PBS or serum-free media, vortex gently, and then add this intermediate dilution to the final volume of media.

    • Pre-warm the Medium: Adding the compound to a pre-warmed (37°C) medium can sometimes prevent precipitation.

    • pH Adjustment: The pH of the final solution can influence the solubility of the compound. Ensure the pH of your buffer or medium is within the optimal range for both the compound and your cells.

Quantitative Solubility Data

The following table summarizes typical solubility data for compounds similar to this compound. Note: This data is for illustrative purposes and may not be exact for this specific compound. Empirical testing is recommended.

SolventConcentration (mM)Temperature (°C)Observations
DMSO5025Clear solution
DMSO10025Suspension, requires warming
Water125Sparingly soluble
PBS (pH 7.4)525May require sonication
Ethanol1025Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (37°C) and/or sonication as described in the troubleshooting guide.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a small volume of serum-free medium or PBS. For example, to prepare a 100 µM working solution, you could dilute the 10 mM stock 1:10 in serum-free medium first.

  • Final Dilution: Add the intermediate dilution (or the stock solution directly if not using an intermediate step) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Mix Gently: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound stock_prep Issue during stock solution preparation (e.g., in DMSO)? start->stock_prep working_prep Issue during dilution into aqueous buffer/media? stock_prep->working_prep No warm_sonicate 1. Gentle Warming (37°C) 2. Sonication stock_prep->warm_sonicate Yes step_dilute 1. Stepwise Dilution 2. Pre-warm Medium working_prep->step_dilute Yes lower_conc Prepare a lower concentration stock solution warm_sonicate->lower_conc Failure resolved Issue Resolved warm_sonicate->resolved Success lower_conc->resolved check_dmso Adjust final DMSO concentration (ensure ≤ 0.5%) step_dilute->check_dmso check_ph Verify pH of final solution check_dmso->check_ph check_ph->resolved Success unresolved Issue Persists: Contact Technical Support check_ph->unresolved Failure

Caption: Troubleshooting workflow for solubility issues with this compound.

SignalingPathway sars_cov_2 SARS-CoV-2 Virion ace2 ACE2 Receptor sars_cov_2->ace2 Spike Protein Binding fusion Membrane Fusion sars_cov_2->fusion cell_membrane Host Cell Membrane cell_membrane->fusion entry Viral Entry fusion->entry inhibitor SARS-CoV-2-IN-30 Disodium inhibitor->sars_cov_2 Disrupts Viral Envelope inhibitor->fusion Inhibits disruption Membrane Disruption

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Stability Assay for SARS-CoV-2-IN-30 Disodium in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SARS-CoV-2-IN-30 disodium" is used as a representative example for the purpose of this guide. The protocols and data presented are generalized for a hypothetical small molecule inhibitor of SARS-CoV-2 and should be adapted and validated for any specific compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing stability assays for small molecule inhibitors of SARS-CoV-2, such as SARS-CoV-2-IN-30 disodium (B8443419), in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of small molecule compounds like this compound in solution can be influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation, especially if the molecule contains susceptible functional groups like esters or amides.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation in light-sensitive compounds.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the compound.

  • Solution Composition: The type of buffer, presence of co-solvents, and concentration of other excipients can impact the solubility and stability of the compound.[2]

Q2: How should I prepare stock solutions of this compound for stability studies?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent where the compound is highly soluble and stable, such as DMSO. This stock solution can then be diluted into the aqueous buffers for the stability assay. Always use high-purity, anhydrous solvents to minimize degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is generally advisable to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption. For short-term use, refrigeration at 2-8°C may be sufficient, but this should be validated with stability data. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation study, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[3] This is done to identify potential degradation products and establish degradation pathways.[3] According to ICH guidelines, this helps in developing and validating a stability-indicating analytical method.[4][5]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to quickly assess the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance and pH meter

  • Incubators set at desired temperatures

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the assay.

  • Incubation: Aliquot the working solution into multiple vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: At each time point, inject an aliquot of the solution into a validated HPLC or LC-MS system to determine the concentration of the parent compound.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the compound in solution to a calibrated light source (e.g., UV and visible light).

Procedure:

  • Prepare solutions of this compound under the stress conditions mentioned above.

  • Incubate the solutions for a specified period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound Incorrect pH of the buffer. Contaminated buffer or solvent. Temperature fluctuations in the incubator.Verify the pH of all buffers before use. Prepare fresh buffers and use high-purity solvents. Monitor and record incubator temperatures regularly.
Precipitation of the compound from the solution Poor aqueous solubility of the compound. Exceeding the solubility limit.Decrease the final concentration of the compound. Use a co-solvent (e.g., ethanol, PEG) if compatible with the assay. Adjust the pH of the buffer to enhance solubility if the compound is ionizable.
Inconsistent retention times in HPLC analysis Changes in mobile phase composition. Fluctuations in column temperature. Column degradation.Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a consistent temperature.[6] Replace the column if it has exceeded its lifetime.[7]
Appearance of ghost peaks in the chromatogram Contamination in the mobile phase or injector. Carryover from previous injections.Use HPLC-grade solvents and fresh mobile phase. Implement a robust injector wash protocol. Run blank injections to identify the source of contamination.
Poor peak shape (tailing or fronting) in HPLC Secondary interactions with the stationary phase. Column overload. Mismatch between injection solvent and mobile phase.Use a high-purity silica (B1680970) column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase if appropriate.[8] Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase whenever possible.

Data Presentation

Table 1: Stability of this compound in PBS (pH 7.4) at Different Temperatures

Time (hours)Remaining Compound at 4°C (%)Remaining Compound at 25°C (%)Remaining Compound at 37°C (%)
0100.0100.0100.0
299.898.595.2
499.697.190.8
899.294.382.1
2498.585.665.4
4897.875.248.9

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h15.22
0.1 N NaOH, 60°C, 24h28.73
3% H₂O₂, RT, 24h12.51
Dry Heat, 80°C, 48h5.81
Photolytic, 24h18.92

Mandatory Visualizations

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 100 µM in Aqueous Buffer prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_37c 37°C aliquot->temp_37c sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp_4c->sampling temp_25c->sampling temp_37c->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Processing & Quantification hplc->data

Figure 1. Experimental workflow for the stability assay of this compound.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell virus SARS-CoV-2 spike Spike Protein (S1/S2) ace2 ACE2 Receptor spike->ace2 Binding tmprss2 TMPRSS2 ace2->tmprss2 S Protein Priming endosome Endosome ace2->endosome Endocytosis fusion Membrane Fusion & Viral RNA Release tmprss2->fusion endosome->fusion inhibitor SARS-CoV-2-IN-30 (Hypothetical Inhibitor) inhibitor->spike Blocks Binding

Figure 2. Simplified signaling pathway of SARS-CoV-2 entry and the potential mechanism of action for an entry inhibitor.

References

Technical Support Center: SARS-CoV-2-IN-30 Disodium In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SARS-CoV-2-IN-30 disodium (B8443419) in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-30 disodium and what is its mechanism of action?

A1: this compound is a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system, which acts as a "molecular tweezer."[1][2] Its primary antiviral mechanism is the disruption of the viral envelope.[1][3][4] The tweezer-like structure is thought to interact with lipid head groups, particularly sphingomyelin (B164518) which is enriched in viral membranes, leading to increased surface tension and subsequent disruption of the viral envelope's integrity.[3][5] This action abrogates the infectivity of enveloped viruses like SARS-CoV-2.[4]

Q2: What are the reported in vitro efficacy values for this compound?

A2: this compound has demonstrated potent antiviral activity in vitro. Key efficacy values are summarized in the table below.

Assay Type Target Cell Line IC50 / EC50 CC50
SARS-CoV-2 ActivityLive VirusCaco-20.6 µM[1][6]106.1 µM[6]
Spike Pseudoparticle TransductionViral EntryCaco-26.9 µM[1][6]106.1 µM[6]
Liposomal Membrane DisruptionViral Envelope MimicN/A6.9 µM[1][6]N/A

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro use, this compound can typically be dissolved in DMSO.[6] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. For storage, the powder form is stable for years at -20°C. In solvent, it is recommended to store at -80°C for up to 6 months.[6] Always refer to the manufacturer's specific instructions for the lot you are using.

Q4: In which cell lines has this compound been tested?

A4: The primary cell line reported for testing the anti-SARS-CoV-2 activity of this compound is the Caco-2 cell line, which is derived from human colorectal adenocarcinoma and can model the intestinal epithelial barrier.[6][7]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in my SARS-CoV-2 activity assay.

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting Step: Ensure complete dissolution of the compound in DMSO before further dilution in aqueous media. Visually inspect the stock solution for any precipitates. Consider gentle warming or vortexing to aid dissolution. For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: Compound Stability.

    • Troubleshooting Step: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]

  • Possible Cause 3: Cell Health and Confluency.

    • Troubleshooting Step: Ensure your Caco-2 cells are healthy, within a low passage number, and at the optimal confluency for infection at the time of the experiment. Over-confluent or stressed cells can exhibit altered susceptibility to viral infection.[8]

  • Possible Cause 4: Viral Titer.

    • Troubleshooting Step: Verify the titer of your SARS-CoV-2 stock. An inaccurate viral titer can lead to a multiplicity of infection (MOI) that is too high, potentially overwhelming the inhibitory effect of the compound.

Issue 2: Inconsistent results in the spike pseudoparticle transduction assay.

  • Possible Cause 1: Low Transduction Efficiency.

    • Troubleshooting Step: Optimize the production of your spike-pseudotyped lentiviral or retroviral particles. Ensure efficient transfection of producer cells (e.g., HEK293T) with the necessary plasmids (lentiviral backbone, spike protein expression plasmid, and packaging plasmids).[9][10][11][12] Confirm the expression of the spike protein on your pseudovirions.

  • Possible Cause 2: Target Cell Line Suitability.

    • Troubleshooting Step: Ensure your target cells (e.g., HEK293T) are engineered to express the SARS-CoV-2 receptor, ACE2, and potentially co-factors like TMPRSS2, to allow for efficient entry of the spike-pseudotyped particles.[9][13]

  • Possible Cause 3: Reagent Quality.

    • Troubleshooting Step: Use high-quality plasmids and transfection reagents. The quality and purity of the spike protein expression plasmid are critical for producing functional pseudovirions.

Issue 3: High background signal in the liposomal membrane disruption assay.

  • Possible Cause 1: Liposome (B1194612) Instability.

    • Troubleshooting Step: Ensure the liposomes are properly prepared and stable in the assay buffer. The lipid composition should mimic that of the viral envelope. Control experiments without the compound should show minimal dye leakage.

  • Possible Cause 2: Assay Buffer Composition.

    • Troubleshooting Step: The pH and ionic strength of the assay buffer can affect both liposome stability and the activity of the compound. Optimize the buffer conditions to ensure a stable baseline fluorescence before the addition of the compound.

Experimental Protocols

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay measures the ability of this compound to inhibit the entry of pseudotyped viral particles expressing the SARS-CoV-2 spike protein into target cells.

Materials:

  • HEK293T cells (for pseudovirus production and as target cells)

  • Lentiviral or retroviral packaging system plasmids

  • Plasmid expressing SARS-CoV-2 Spike protein

  • Plasmid for a reporter gene (e.g., Luciferase or GFP)

  • Transfection reagent

  • HEK293T cells engineered to express human ACE2 (293T-ACE2)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Luciferase assay reagent (if using luciferase reporter)

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral/retroviral packaging plasmids, the spike protein expression plasmid, and the reporter gene plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudotyped viral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • Titer the pseudovirus stock on 293T-ACE2 cells to determine the appropriate dilution for the assay.

  • Neutralization Assay:

    • Seed 293T-ACE2 cells in a 96-well plate.

    • On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

    • Incubate the diluted compound with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Add the compound-virus mixture to the 293T-ACE2 cells.

    • Incubate for 48-72 hours.

    • Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Liposomal Membrane Disruption Assay

This assay assesses the direct effect of this compound on the integrity of lipid bilayers, mimicking the viral envelope.

Materials:

  • Lipids (e.g., a mixture mimicking the viral envelope composition)

  • Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration

  • Size-exclusion chromatography column

  • Fluorometer

  • This compound

  • Assay buffer

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of a fluorescent dye.

    • Remove unencapsulated dye using a size-exclusion chromatography column.

  • Disruption Assay:

    • Dilute the liposome suspension in the assay buffer in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Monitor the increase in fluorescence over time using a fluorometer. The disruption of the liposomal membrane leads to the release and dilution of the dye, resulting in de-quenching and an increase in fluorescence.

    • A positive control (e.g., a detergent like Triton X-100) should be used to determine the maximum fluorescence signal (100% disruption).

    • Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum dye release.[14]

Visualizations

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor Inhibitor Virion SARS-CoV-2 Spike Spike Protein Virion->Spike Envelope Viral Envelope Virion->Envelope ACE2 ACE2 Receptor Spike->ACE2 1. Binding Membrane Host Cell Membrane Inhibitor SARS-CoV-2-IN-30 Disodium Inhibitor->Envelope 2. Disruption

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare SARS-CoV-2-IN-30 Disodium Dilutions Incubate Incubate Compound with Virus and Cells Prep_Compound->Incubate Prep_Cells Seed Target Cells (e.g., Caco-2) Prep_Cells->Incubate Prep_Virus Prepare Virus Stock (Live or Pseudotyped) Prep_Virus->Incubate Measure Measure Viral Activity (e.g., CPE, Luciferase) Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for in vitro antiviral assay.

Troubleshooting_Logic cluster_compound Compound Issues cluster_assay Assay Conditions cluster_solution Solutions Start High IC50 Value Observed Check_Solubility Check Solubility Start->Check_Solubility Check_Stability Check Stability Start->Check_Stability Check_Cells Verify Cell Health Start->Check_Cells Check_Virus Verify Viral Titer Start->Check_Virus Sol_Solubility Ensure Complete Dissolution Check_Solubility->Sol_Solubility Sol_Stability Use Fresh Dilutions Check_Stability->Sol_Stability Sol_Cells Optimize Cell Conditions Check_Cells->Sol_Cells Sol_Virus Re-titer Virus Stock Check_Virus->Sol_Virus

References

Technical Support Center: SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information and guidance for researchers and drug development professionals working with SARS-CoV-2-IN-30 disodium (B8443419). The content addresses potential questions and troubleshooting scenarios related to its mechanism of action and the assessment of potential off-target effects during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for SARS-CoV-2-IN-30 disodium?

A1: this compound is described as a two-armed diphosphate (B83284) ester with a benzene (B151609) system that functions as a molecular tweezer.[1][2] Its primary antiviral mechanism is believed to be the disruption of liposomal membranes.[1] This is supported by its demonstrated ability to induce liposomal membrane disruption with an EC50 value of 6.9 μM.[1]

Q2: What is the reported antiviral potency of this compound?

A2: The compound has shown antiviral activity against SARS-CoV-2 with an IC50 of 0.6 μM.[1] It also inhibits spike pseudoparticle transduction with an IC50 of 6.9 μM.[1]

Q3: Is there any published data on the off-target effects or kinase profile of this compound?

A3: Currently, there is no publicly available information detailing the specific off-target effects or a broad kinase screening profile for this compound. Drug discovery programs for other SARS-CoV-2 inhibitors have often involved screening small molecule libraries against various protein kinases to identify cellular signaling pathways critical for viral replication.[3][4][5] Compounds targeting pathways such as mTOR-PI3K-AKT, ABL-BCR/MAPK, and DNA-Damage Response have been identified as having anti-SARS-CoV-2 activity.[4][5] Researchers should consider that off-target effects are a possibility for any novel small molecule and should be investigated.

Q4: What are general considerations for potential off-target effects of novel antiviral compounds?

A4: Many antiviral candidates, particularly those targeting host-cell processes, may have off-target effects.[6] For instance, some agents are identified as lysosomotropic, meaning they are lipophilic weak bases that can interfere with viral replication through non-specific effects on acidic organelles like endosomes and lysosomes, rather than acting on a specific pharmacological target.[6][7] It is crucial to distinguish between on-target (acting on the intended molecule) and off-target (acting on other molecules) effects to understand the therapeutic window and potential side effects of a new drug candidate.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at concentrations near the antiviral EC50. The compound may be acting via a non-specific mechanism, such as broad membrane disruption, or it may have significant off-target effects on essential cellular pathways.1. Perform a comprehensive cytotoxicity assay panel across multiple cell lines (e.g., Vero-E6, A549-ACE2, Calu-3) to determine the CC50 (50% cytotoxic concentration). 2. Calculate the Selectivity Index (SI = CC50 / EC50). A low SI value indicates a narrow therapeutic window. 3. Investigate the mechanism of cell death (apoptosis vs. necrosis).
Inconsistent antiviral activity across different cell lines. 1. The compound's primary target or mechanism of action may be dependent on cell-type-specific factors. 2. Differences in compound metabolism or cell permeability between cell lines.1. Confirm the expression of key host factors relevant to the proposed mechanism in each cell line. 2. Evaluate the expression of drug transporters that might cause differential efflux of the compound.
Unexpected phenotypic changes in cells treated with the compound (e.g., altered morphology, cell cycle arrest). The compound is likely engaging with off-target cellular proteins, potentially kinases or other signaling molecules, leading to unintended pathway modulation.1. Perform a broad kinase screen to identify potential off-target kinases. 2. Utilize transcriptomic (RNA-seq) or proteomic analyses to identify dysregulated cellular pathways. 3. Use lower, non-toxic concentrations of the compound for these profiling experiments to isolate specific pathway effects from general toxicity.

Summary of Known Quantitative Data

Parameter Value Assay Type
IC50 vs. SARS-CoV-2 Activity0.6 μMCell-based viral replication assay
IC50 vs. Spike Pseudoparticle Transduction6.9 μMPseudovirus entry assay
EC50 for Liposomal Membrane Disruption6.9 μMLiposome disruption assay

Experimental Protocols

General Protocol: Kinase Profiling Assay

This is a generalized protocol for assessing the off-target effects of a test compound against a panel of protein kinases.

Objective: To identify unintended kinase targets of this compound.

Materials:

  • Test compound (this compound)

  • Recombinant human kinases (commercial panel)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection

Methodology:

  • Prepare a dilution series of the test compound in DMSO. A common screening concentration is 1 µM or 10 µM.

  • In a multi-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.

  • Calculate the percent inhibition of kinase activity by the test compound relative to the vehicle control.

  • For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase.

General Protocol: Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration at which this compound is toxic to cells.

Materials:

  • Test compound (this compound)

  • Cell line of interest (e.g., Vero-E6)

  • Complete cell culture medium

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar MTS/XTT reagents)

  • Plate reader with luminescence or absorbance detection

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with medium only (no cells, background control) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours).

  • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate as required by the assay protocol (e.g., 10 minutes at room temperature).

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle-treated cells (100% viability) and plot the results to calculate the CC50 value.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Off-Target Assessment A Test Compound (this compound) B Primary Antiviral Assay (e.g., CPE Reduction) A->B C Cytotoxicity Assay (e.g., CellTiter-Glo) A->C D Determine EC50 (Antiviral Potency) B->D E Determine CC50 (Cellular Toxicity) C->E F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Broad Kinase Profiling Panel F->G H Mechanism of Action Studies F->H I Secondary / Orthogonal Antiviral Assays F->I G->I Inform Assay Interpretation

Caption: Workflow for assessing antiviral activity and potential off-target effects.

G compound Off-Target Inhibitor (Hypothetical) kinase1 Kinase A (e.g., SRC) compound->kinase1 receptor Growth Factor Receptor receptor->kinase1 kinase2 Kinase B (e.g., AKT) kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf nucleus Nucleus tf->nucleus translocation response Gene Expression (Cell Survival, Proliferation) nucleus->response

Caption: Hypothetical off-target inhibition of a cellular signaling pathway.

G compound SARS-CoV-2-IN-30 Disodium membrane Host Cell or Liposomal Membrane compound->membrane intercalates / binds disruption Membrane Disruption (Pore Formation / Lysis) compound->disruption virus SARS-CoV-2 Virion virus->membrane fusion / entry membrane->disruption inhibition Inhibition of Viral Entry / Replication disruption->inhibition

Caption: Proposed mechanism of action for this compound.

References

How to reduce cytotoxicity of SARS-CoV-2-IN-30 disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and potentially reducing the cytotoxicity of SARS-CoV-2-IN-30 disodium (B8443419) in experimental settings.

Troubleshooting Guide: Managing Unexpected Cytotoxicity

This guide addresses common issues encountered during in vitro experiments with SARS-CoV-2-IN-30 disodium.

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity at expected effective antiviral concentrations. 1. Compound concentration is too high: The effective concentration for your specific cell line and virus strain may be lower than anticipated. 2. High cell line sensitivity: The chosen cell line may be particularly susceptible to the membrane-disrupting effects of the compound. 3. Contamination of compound stock: Impurities or degradation products in the compound stock may be contributing to toxicity.1. Perform a detailed dose-response curve: Determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). Use concentrations well below the CC50 for antiviral assays. 2. Test in a different cell line: Consider using a less sensitive, yet still permissive, cell line for your virus. 3. Verify compound purity: Ensure the stock solution is sterile and free of contaminants. If possible, verify the compound's integrity.
High variability in cytotoxicity results between replicate wells. 1. Inconsistent cell seeding: Uneven cell density across the plate can lead to variable results. 2. Compound precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations. 3. Edge effects: Wells on the perimeter of the plate are more prone to evaporation, affecting cell growth and compound concentration.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Check for precipitation: Visually inspect wells after adding the compound. If precipitate is observed, review the solubilization method. Consider preparing a more concentrated stock in a suitable solvent to minimize the volume added to the medium. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Cytotoxicity observed in vehicle control wells. 1. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.1. Determine the maximum tolerated solvent concentration: Run a vehicle-only dose-response curve to find the highest concentration that does not impact cell viability. Aim to keep the final solvent concentration in all wells below this level (typically <0.5% for DMSO).[1][2]
No clear dose-response relationship in cytotoxicity. 1. Concentration range is too narrow or too high: The tested concentrations may all be above the toxic threshold. 2. Compound interference with the assay: The compound itself might react with the assay reagents, leading to inaccurate readings.1. Broaden the concentration range: Test a wider range of dilutions, including much lower concentrations, to capture the full dose-response curve. 2. Run cell-free controls: Include wells with the compound in the medium but without cells to check for direct interference with the assay's colorimetric or fluorescent readout.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxicity of this compound?

A1: this compound has been reported to have a 50% cytotoxic concentration (CC50) of 106.1 µM in Caco-2 cells. Its antiviral 50% inhibitory concentration (IC50) against SARS-CoV-2 in the same cell line was 6.9 µM, yielding a selectivity index (SI) of approximately 15.4.[3]

Q2: What is the likely mechanism of cytotoxicity for this compound?

A2: this compound is a "molecular tweezer" that exhibits antiviral activity by disrupting the viral envelope.[4][5] This membrane disruption is likely the primary cause of cytotoxicity at higher concentrations, as it can also affect host cell membranes. The mechanism is thought to involve the insertion of the molecule into the lipid bilayer, which increases surface tension and leads to membrane destabilization.[4][5]

Q3: How can I distinguish between different types of cell death, like apoptosis and necrosis, caused by the compound?

A3: You can use different assays to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Necrosis is often associated with the loss of plasma membrane integrity. This can be measured by detecting the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.[1]

  • Apoptosis involves a cascade of specific biochemical events, including the activation of caspases. Assays that measure caspase activity can indicate apoptosis.

Q4: What are the general strategies to reduce the cytotoxicity of an experimental compound like this compound?

A4: Several strategies can be employed to reduce the cytotoxicity of therapeutic agents:

  • Formulation Strategies: Encapsulating the compound in delivery systems like liposomes or nanoparticles can help target the drug to the virus or infected cells, thereby reducing its exposure to healthy cells.[4][6][7] Liposomal formulations have been shown to reduce the toxicity of other membrane-disrupting agents.[8][9][10]

  • Prodrug Approach: The compound can be chemically modified into an inactive "prodrug" that is activated only under specific conditions, for example, by enzymes present at the site of infection.[11][12][13]

  • Chemical Modification: Research on similar molecular tweezers has shown that modifying the chemical structure, such as by adding lipid anchors, can enhance antiviral activity without a proportional increase in cytotoxicity, thus improving the selectivity index.[4][5]

Strategies to Reduce Cytotoxicity of this compound

Given that the mechanism of action involves membrane disruption, strategies should focus on improving selectivity for the viral envelope over host cell membranes or limiting systemic exposure.

Formulation-Based Approaches
  • Liposomal Encapsulation: Encapsulating this compound within liposomes could reduce its direct interaction with host cell membranes, thereby lowering cytotoxicity. The liposomes could be designed for passive targeting to sites of inflammation or active targeting to infected cells.

  • Nanoparticle-Based Delivery: Polymeric nanoparticles can also be used to encapsulate the compound, offering controlled release and potentially targeted delivery to reduce systemic toxicity.[7][14]

Prodrug Strategy

A prodrug of this compound could be designed to be activated by viral enzymes or the specific microenvironment of infected tissues. This would ensure that the active, and potentially cytotoxic, form of the drug is released predominantly at the target site.

Chemical Modification

As demonstrated with the parent compound CLR01, modifying the phosphate (B84403) groups with aliphatic or aromatic esters can significantly enhance antiviral potency.[4][5] A systematic structure-activity relationship (SAR) study of this compound could identify modifications that increase its therapeutic index.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][15][16]

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or an acidified SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle controls (medium with the highest concentration of the solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[5]

Materials:

  • Cells and complete culture medium

  • 96-well plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of incubation.

    • Background control: Medium without cells.

  • Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treat_cells Treat Cells with Compound (24-72h Incubation) cell_seeding->treat_cells compound_prep Compound Preparation (Serial Dilutions) compound_prep->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay data_acq Data Acquisition (Absorbance) mtt_assay->data_acq ldh_assay->data_acq calc Calculate % Viability / % Cytotoxicity (CC50) data_acq->calc

Caption: Overall workflow for assessing the cytotoxicity of this compound.

logical_relationship cluster_strategies Strategies to Reduce Cytotoxicity cluster_formulation_details Formulation Details compound This compound formulation Formulation Approaches compound->formulation prodrug Prodrug Design compound->prodrug chem_mod Chemical Modification compound->chem_mod liposomes Liposomal Encapsulation formulation->liposomes nanoparticles Nanoparticle Delivery formulation->nanoparticles outcome Reduced Cytotoxicity & Improved Therapeutic Index prodrug->outcome chem_mod->outcome liposomes->outcome nanoparticles->outcome

Caption: Strategies to mitigate the cytotoxicity of this compound.

cell_death_pathways cluster_necrosis Necrosis (Measured by LDH Assay) cluster_apoptosis Apoptosis (Measured by Caspase Assay) stimulus High Concentration of Membrane-Disrupting Agent membrane_damage Plasma Membrane Damage stimulus->membrane_damage Primary Pathway caspase_activation Caspase Activation stimulus->caspase_activation Secondary Pathway (Potential) cell_swelling Cell Swelling membrane_damage->cell_swelling lysis Cell Lysis & Release of Contents (LDH) cell_swelling->lysis cell_shrinkage Cell Shrinkage caspase_activation->cell_shrinkage blebbing Membrane Blebbing cell_shrinkage->blebbing

Caption: Differentiating cell death pathways induced by cytotoxic compounds.

References

Validation & Comparative

Comparative Efficacy of SARS-CoV-2-IN-30 Disodium: An Antiviral Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of SARS-CoV-2-IN-30 disodium (B8443419) against other therapeutic alternatives for SARS-CoV-2. The information is compiled from available preclinical data to assist researchers in evaluating its potential.

Executive Summary

SARS-CoV-2-IN-30 disodium is a novel antiviral candidate with a unique mechanism of action. As a "molecular tweezer," it targets the lipid envelope of SARS-CoV-2, leading to viral inactivation. This is distinct from many other antivirals that target viral enzymes or replication processes. Preclinical data indicates potent in vitro activity. This guide compares its efficacy with other antivirals, details the experimental protocols for its validation, and visualizes its mechanism and the broader context of the viral life cycle.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro efficacy of this compound in comparison to other antiviral agents against SARS-CoV-2. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions (e.g., cell lines, viral strains, and assay methods) may vary between studies.

CompoundMechanism of ActionIC50 / EC50 (µM)Cell LineAssay MethodReference
This compound Viral Envelope Disruption IC50: 0.6 Caco-2Viral Activity Assay[1][2]
IC50: 6.9 -Spike Pseudoparticle Transduction[1][2]
EC50: 6.9 -Liposomal Membrane Disruption[1][2]
RemdesivirRNA-dependent RNA polymerase (RdRp) inhibitorEC50: 0.01Human Lung Cells & Primary Airway Epithelial Cells-[3]
FavipiravirRdRp inhibitorEC50: 65-400Vero E6-[4]
Lopinavir/RitonavirProtease inhibitor--Modest in vitro activity[5]
NafamostatTMPRSS2 inhibitorIC50: 0.0022Human Lung CellsAntiviral Screening Assay[6]
HydroxychloroquineEndosomal acidification inhibitorIC50: < 0.39 - >50VeroTCID50[7]
Tilorone--Human-derived cell linesViral Replication Assay[8]
Quinacrine--Human-derived cell linesViral Replication Assay[8]
Pyronaridine--Human-derived cell linesViral Replication Assay[8]
Tylophorine-based compounds-EC50: 0.0025 - 0.078Vero E6Cytopathic Effect Assay[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are outlines of key experimental protocols relevant to the data presented.

Cell Viability and Cytotoxicity Assay (CC50 Determination)
  • Objective: To determine the concentration of the antiviral compound that is toxic to the host cells.

  • Method:

    • Seed host cells (e.g., Caco-2, Vero E6) in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound.

    • Remove the culture medium and add the diluted compound to the cells.

    • Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration. For this compound, the CC50 in Caco-2 cells was reported to be 106.1 µM[1][2].

In Vitro Antiviral Activity Assay (IC50/EC50 Determination)

This can be performed using several methods:

  • Objective: To quantify the reduction in infectious virus particles.

  • Method:

    • Prepare serial dilutions of the test compound.

    • Mix the diluted compound with a known amount of SARS-CoV-2 virus and incubate for 1-2 hours.

    • Infect a confluent monolayer of susceptible cells (e.g., Vero E6) with the virus-compound mixture.

    • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each compound concentration, and the IC50 value (the concentration that inhibits 50% of plaque formation) is calculated.

  • Objective: To determine the virus titer by observing the cytopathic effect (CPE).

  • Method:

    • Seed susceptible cells in a 96-well plate.

    • Prepare serial dilutions of the virus sample.

    • Infect the cells with the virus dilutions.

    • Incubate for several days and then score each well for the presence or absence of CPE.

    • The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method. To determine the EC50 of an antiviral, cells are pre-treated with serial dilutions of the compound before infection, and the reduction in viral titer is measured.

  • Objective: To quantify the amount of viral RNA.

  • Method:

    • Infect cells with SARS-CoV-2 in the presence of serial dilutions of the test compound.

    • After a defined incubation period, extract total RNA from the cells or supernatant.

    • Perform reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene (e.g., N, E, or RdRp).

    • The reduction in viral RNA levels at different compound concentrations is used to calculate the EC50.

For this compound, Caco-2 cells were exposed to the compound at concentrations ranging from 0 to 15 µM for 2 hours at 37°C before infection with SARS-CoV-2. The infection rate was determined on the second day, yielding an IC50 of 0.6 µM for the inhibition of SARS-CoV-2 infection activity[1][2].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SARS_CoV_2_Lifecycle cluster_entry 1. Viral Entry cluster_replication 2. Replication & Translation cluster_assembly 3. Assembly & Release cluster_inhibition Therapeutic Intervention Points Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 Binding Endosome Endosome Virus->Endosome Endocytosis TMPRSS2 TMPRSS2 ACE2->TMPRSS2 S-protein priming Viral_RNA Viral RNA Release Endosome->Viral_RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation New_Virion New Virion Assembly Viral_RNA->New_Virion Polyproteins pp1a/pp1ab Ribosome->Polyproteins Structural_Proteins Structural Proteins (S, E, M, N) Ribosome->Structural_Proteins Translation of subgenomic RNAs Proteases Viral Proteases (Mpro, PLpro) Polyproteins->Proteases Cleavage RdRp RdRp Complex Proteases->RdRp Formation RdRp->Viral_RNA Replication & Transcription ER Endoplasmic Reticulum Structural_Proteins->ER Golgi Golgi Apparatus ER->Golgi Golgi->New_Virion Exocytosis Exocytosis New_Virion->Exocytosis IN30 SARS-CoV-2-IN-30 IN30->Virus Envelope Disruption Remdesivir Remdesivir Remdesivir->RdRp Inhibition Lopinavir Lopinavir/Ritonavir Lopinavir->Proteases Inhibition Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibition

Caption: SARS-CoV-2 lifecycle and points of antiviral intervention.

Molecular_Tweezer_MoA cluster_virus SARS-CoV-2 Virion cluster_tweezer Molecular Tweezer cluster_interaction Mechanism of Action Viral_Envelope Viral Envelope (Lipid Bilayer) Lipid_Head Phospholipid Head Groups Binding Binding to Lipid Head Groups Lipid_Head->Binding IN30 SARS-CoV-2-IN-30 IN30->Binding Disruption Membrane Disruption Binding->Disruption Inactivation Viral Inactivation Disruption->Inactivation No_Entry Inhibition of Viral Entry Inactivation->No_Entry

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_setup 1. Assay Setup cluster_infection 2. Viral Infection cluster_incubation 3. Incubation cluster_analysis 4. Data Analysis A Seed susceptible cells in 96-well plate B Prepare serial dilutions of antiviral compound A->B C Pre-treat cells with compound dilutions B->C D Infect cells with SARS-CoV-2 C->D E Incubate for 24-72 hours D->E F Quantify viral activity (PRNT, TCID50, or qPCR) E->F G Determine IC50/EC50 value F->G

Caption: General workflow for in vitro antiviral efficacy testing.

References

A Comparative Analysis of the In Vitro Efficacy of SARS-CoV-2-IN-30 Disodium and Remdesivir Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of two antiviral compounds, SARS-CoV-2-IN-30 disodium (B8443419) and remdesivir (B604916), against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The information presented is intended for a scientific audience and is based on publicly available data. While extensive data is available for the well-established antiviral remdesivir, information regarding SARS-CoV-2-IN-30 disodium is limited.

Mechanism of Action

This compound is described as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, acting as "molecular tweezers." Its proposed mechanism involves the disruption of the viral liposomal membrane.[1][2] This suggests a direct physical interaction with the virus particle, potentially leading to its inactivation.

Remdesivir , on the other hand, is a well-characterized nucleotide analog prodrug. It acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form within the host cell, it is incorporated into the nascent viral RNA chain, causing premature termination of transcription and thus inhibiting viral replication.[3][4][5]

Antiviral Mechanisms of Action cluster_sars_cov_2_in_30 This compound cluster_remdesivir Remdesivir sars_cov_2_in_30 SARS-CoV-2-IN-30 (Molecular Tweezer) viral_membrane Viral Liposomal Membrane sars_cov_2_in_30->viral_membrane Binds to disruption Membrane Disruption viral_membrane->disruption Leads to inactivation Viral Inactivation disruption->inactivation remdesivir_prodrug Remdesivir (Prodrug) remdesivir_active Remdesivir Triphosphate (Active Form) remdesivir_prodrug->remdesivir_active Metabolized in host cell rdrp Viral RNA-dependent RNA Polymerase (RdRp) remdesivir_active->rdrp Incorporated by rna_synthesis Viral RNA Synthesis remdesivir_active->rna_synthesis Competes with ATP rdrp->rna_synthesis termination Premature Termination rna_synthesis->termination Results in inhibition Inhibition of Viral Replication termination->inhibition

Figure 1: Mechanisms of action for this compound and remdesivir.

Quantitative Efficacy Data

The following table summarizes the available in vitro efficacy data for both compounds. It is crucial to note that the experimental conditions under which these values were obtained may differ, making direct comparisons challenging without access to detailed protocols for this compound.

CompoundAssayMetricValue (µM)Cell LineReference
This compound Antiviral ActivityIC500.6Not Specified[1]
Spike Pseudoparticle TransductionIC506.9Not Specified[1]
Liposomal Membrane DisruptionEC506.9Not Applicable[1]
Remdesivir Antiviral Activity (SARS-CoV-2)EC500.77 - 23.15Vero E6[3][4]
Antiviral Activity (SARS-CoV-2)EC500.01Calu-3[3]
Antiviral Activity (SARS-CoV)EC500.069Human Airway Epithelial Cells[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The variability in remdesivir's EC50 values across different cell lines highlights the importance of the experimental model in determining antiviral efficacy.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the efficacy of this compound are not publicly available. For remdesivir, a substantial body of literature exists detailing the methodologies used. Below is a representative protocol for a plaque reduction assay, a common method for evaluating antiviral efficacy.

Representative Experimental Protocol: Plaque Reduction Assay for Remdesivir

Objective: To determine the concentration of remdesivir required to reduce the number of virus-induced plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock of known titer (plaque-forming units/mL)

  • Remdesivir

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of remdesivir in cell culture medium.

  • Virus Infection: Aspirate the culture medium from the cells and infect the monolayer with a standardized amount of SARS-CoV-2 (e.g., 100 PFU/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of remdesivir to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Overlay: Add the overlay medium to each well to restrict viral spread and allow for the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator.

  • Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 is calculated by determining the concentration of remdesivir that results in a 50% reduction in the number of plaques compared to the virus control.

Plaque Reduction Assay Workflow start Start seed_cells Seed Vero E6 Cells in 6-well plates start->seed_cells incubate1 Incubate to form confluent monolayer seed_cells->incubate1 infect_cells Infect cell monolayer with SARS-CoV-2 incubate1->infect_cells prepare_dilutions Prepare serial dilutions of antiviral compound add_compound Add compound dilutions to respective wells prepare_dilutions->add_compound adsorption Allow virus adsorption (1 hour) infect_cells->adsorption adsorption->add_compound add_overlay Add overlay medium add_compound->add_overlay incubate2 Incubate for 2-3 days add_overlay->incubate2 fix_stain Fix cells and stain with crystal violet incubate2->fix_stain count_plaques Count plaques in each well fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 2: Generalized workflow for a plaque reduction assay.

Summary and Conclusion

Remdesivir is a well-established antiviral with a known mechanism of action targeting the SARS-CoV-2 RdRp. Its in vitro efficacy has been demonstrated in multiple cell lines, though potency varies depending on the cellular context.

This compound presents an alternative mechanism of action, purportedly disrupting the viral membrane. The available data suggests potent antiviral activity. However, a comprehensive comparison is hindered by the lack of detailed, publicly available experimental protocols for this compound.

For a thorough and direct comparison of the efficacy of these two compounds, further studies on this compound are required, utilizing standardized and well-documented experimental protocols. Researchers are encouraged to consult original research publications for detailed methodologies when evaluating and comparing antiviral compounds.

References

A Comparative Analysis of SARS-CoV-2-IN-30 Disodium and Other Membrane-Targeting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of SARS-CoV-2 has catalyzed an intensive search for effective antiviral agents. Among the promising strategies is the targeting of the viral membrane and its entry mechanisms into host cells. This guide provides a comparative analysis of a novel investigational compound, SARS-CoV-2-IN-30 disodium (B8443419), alongside other notable membrane-targeting antivirals: Arbidol (Umifenovir), Amantadine, and Rimantadine. This comparison is based on available experimental data to assist researchers in evaluating their potential.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of SARS-CoV-2-IN-30 disodium and other selected membrane-targeting antivirals against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency. A lower value indicates higher potency.

CompoundTarget/MechanismIC50 (SARS-CoV-2)EC50 (Membrane Disruption)Cell Line
This compound Liposomal membrane disruption0.6 µM (activity)[1]6.9 µM[1]Not Specified
Spike-mediated entry6.9 µM (pseudoparticle transduction)[1]
Arbidol (Umifenovir) Spike glycoprotein (B1211001) trimerization, membrane fusion4.11 µM[2]Not ApplicableNot Specified
15.37 - 28.0 µM[3][4]Vero CCL81
Amantadine Viroporin (E protein) ion channel83 - 119 µM[5][6][7]Not ApplicableVero E6
Rimantadine Viral uncoating, post-entry level36 µM[8]Not ApplicableVeroE6

Mechanisms of Action: A Comparative Overview

This compound is a novel compound characterized as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, acting as "molecular tweezers."[1] Its primary mechanism is the disruption of the viral liposomal membrane, a direct physical interaction that compromises the integrity of the virus.[1] This is further supported by its inhibition of spike pseudoparticle transduction, indicating interference with the viral entry process.[1]

Arbidol (Umifenovir) exhibits a multi-faceted mechanism of action. It is known to inhibit the fusion of the viral envelope with the host cell membrane.[9] For SARS-CoV-2, it is suggested to target the spike glycoprotein, impeding its trimerization, which is a crucial step for host cell adhesion.[10] By binding to the S2 subunit, it can inhibit viral entry.[2]

Amantadine and Rimantadine are adamantane (B196018) derivatives. Their antiviral activity against influenza A is attributed to the blockage of the M2 proton channel, which is essential for viral uncoating.[11] In the context of SARS-CoV-2, it is hypothesized that they may inhibit the viroporin-like activity of the envelope (E) protein, which functions as an ion channel.[5][12] Rimantadine has been shown to act primarily at the post-entry level of the viral life cycle, with some effect on viral entry.[8][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Virion Virion Endosome Endosome Virion->Endosome 3. Endocytosis Spike Spike Glycoprotein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Cleavage Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Membrane Fusion & RNA Release Pseudovirus_Neutralization_Assay cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout Pseudovirus Generate Spike-Pseudotyped Lentiviral Particles Incubate_virus_compound Incubate Pseudovirus with Compound Dilutions Pseudovirus->Incubate_virus_compound Cells Seed ACE2-expressing Host Cells in 96-well plate Infect_cells Add Virus-Compound Mixture to Host Cells Cells->Infect_cells Compound Prepare Serial Dilutions of Antiviral Compound Compound->Incubate_virus_compound Incubate_virus_compound->Infect_cells Incubate_infection Incubate for 48-72 hours Infect_cells->Incubate_infection Readout Measure Reporter Gene Activity (e.g., Luciferase) Incubate_infection->Readout

References

Comparative Analysis of SARS-CoV-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the mechanism of action and in vitro efficacy of SARS-CoV-2-IN-30 disodium (B8443419) against other leading antiviral agents. The information presented herein is intended to support research and development efforts in the ongoing pursuit of effective therapeutics against SARS-CoV-2 and other viral threats.

Executive Summary

The landscape of antiviral therapeutics for SARS-CoV-2 has rapidly evolved, yielding a diverse array of molecules with distinct mechanisms of action. This guide focuses on SARS-CoV-2-IN-30 disodium, a novel molecular tweezer that disrupts the viral envelope, and compares its performance with established antivirals that target viral replication machinery: Paxlovid™ (Nirmatrelvir), Remdesivir, and Molnupiravir. By presenting key experimental data in a comparative format and detailing the underlying methodologies, this document aims to provide a clear and objective resource for the scientific community.

Mechanism of Action Overview

The antiviral agents discussed in this guide employ fundamentally different strategies to inhibit SARS-CoV-2.

  • This compound is a two-armed diphosphate (B83284) ester that functions as a "molecular tweezer".[1][2] Its mechanism of action is physical, involving the disruption of the viral lipid membrane, which is crucial for the virus's structural integrity and entry into host cells.[1] This is in contrast to enzyme-targeted inhibitors.

  • Paxlovid™ (Nirmatrelvir) is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication. By blocking Mpro, Nirmatrelvir halts the viral life cycle.

  • Remdesivir is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp). It acts as a chain terminator during viral RNA synthesis. Once incorporated into the nascent RNA strand, it prevents further elongation, thereby inhibiting viral replication.

  • Molnupiravir is another nucleoside analog that also targets the viral RdRp. However, its mechanism is primarily through lethal mutagenesis. It is incorporated into the viral RNA and can exist in two forms (tautomers), leading to errors in the viral genome during subsequent replication cycles. This accumulation of mutations ultimately renders the virus non-viable.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and its comparators. It is important to note that IC50 and EC50 values can vary between studies due to different cell lines, viral strains, and assay conditions. The data presented here are for comparative purposes.

CompoundTargetAssayIC50/EC50 (µM)
This compound Viral Envelope / Spike ProteinSARS-CoV-2 Antiviral ActivityIC50: 0.6[1]
Spike Pseudoparticle TransductionIC50: 6.9[1]
Liposomal Membrane DisruptionEC50: 6.9[1]
Nirmatrelvir (Paxlovid™) Main Protease (Mpro)SARS-CoV-2 Antiviral Activity (Calu-3 cells)EC50: 0.45
Remdesivir RNA-dependent RNA polymerase (RdRp)SARS-CoV-2 Antiviral Activity (Vero E6 cells)EC50: 0.77
SARS-CoV-2 Antiviral Activity (Primary HAE cells)IC50: 0.069
Molnupiravir (as NHC) RNA-dependent RNA polymerase (RdRp)SARS-CoV-2 Antiviral Activity (hACE2-A549 cells)IC50: 0.1
SARS-CoV-2 Antiviral Activity (Calu-3 cells)IC50: 0.11 - 0.38

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_sars_cov_2_in_30 This compound: Viral Envelope Disruption sars_cov_2 SARS-CoV-2 Virion viral_envelope Viral Lipid Envelope disrupted_envelope Disrupted Viral Envelope viral_envelope->disrupted_envelope in_30 SARS-CoV-2-IN-30 disodium in_30->viral_envelope Binds to and disrupts no_entry Inhibition of Host Cell Entry disrupted_envelope->no_entry

Caption: Mechanism of this compound.

cluster_alternatives Alternative Antiviral Mechanisms cluster_paxlovid Paxlovid (Nirmatrelvir) cluster_remdesivir Remdesivir & Molnupiravir viral_polyprotein Viral Polyprotein mpro Main Protease (Mpro) viral_polyprotein->mpro Cleavage by functional_proteins Functional Viral Proteins mpro->functional_proteins Blocked paxlovid Nirmatrelvir paxlovid->mpro Inhibits replication_blocked Viral Replication Blocked viral_rna Viral RNA Template rdrp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdrp Template for rna_synthesis RNA Synthesis rdrp->rna_synthesis remdesivir Remdesivir/ Molnupiravir remdesivir->rdrp Inhibits defective_rna Defective RNA/ Chain Termination rna_synthesis->defective_rna

Caption: Mechanisms of alternative antiviral agents.

cluster_workflow General Antiviral Assay Workflow start Start prep_cells Prepare Host Cell Culture start->prep_cells prep_virus Prepare Virus Stock (or Pseudovirus) start->prep_virus prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound incubate Incubate Cells, Virus, and Compound prep_cells->incubate prep_virus->incubate prep_compound->incubate measure Measure Viral Activity (e.g., CPE, Luciferase, qPCR) incubate->measure analyze Analyze Data and Calculate IC50/EC50 measure->analyze end End analyze->end

Caption: Generalized workflow for in vitro antiviral assays.

Detailed Experimental Protocols

Liposome Disruption Assay

This assay evaluates the ability of a compound to disrupt lipid membranes, a key feature of the mechanism of action of this compound.

1. Materials:

  • Lipids (e.g., a mixture mimicking viral envelope composition)

  • Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration

  • Buffer (e.g., HEPES-buffered saline)

  • Test compound (this compound)

  • Lysis agent (e.g., Triton X-100)

  • 96-well black microplate

  • Fluorometer

2. Liposome Preparation:

  • Prepare a thin lipid film by dissolving lipids in an organic solvent and then evaporating the solvent under a stream of nitrogen.

  • Hydrate the lipid film with a solution containing the self-quenching fluorescent dye.

  • Subject the lipid suspension to several freeze-thaw cycles.

  • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar liposomes.

  • Remove unencapsulated dye by size-exclusion chromatography.

3. Assay Procedure:

  • Add a fixed amount of the dye-loaded liposomes to the wells of a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Include a negative control (buffer only) and a positive control (lysis agent to achieve 100% dye release).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (negative control) from all readings.

  • Normalize the data by setting the fluorescence of the positive control to 100% disruption.

  • Plot the percentage of dye release against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

1. Materials:

  • HEK293T cells

  • Cell culture medium and supplements

  • Transfection reagent

  • Plasmids: lentiviral backbone (e.g., pLVX-Puro), packaging plasmid (e.g., psPAX2), and a plasmid encoding the SARS-CoV-2 Spike protein.

  • Reporter cell line expressing the ACE2 receptor and a reporter gene (e.g., luciferase or GFP).

  • Test compound

  • 96-well white or clear-bottom microplate

  • Luminometer or fluorescence microscope

2. Pseudovirus Production:

  • Co-transfect HEK293T cells with the lentiviral backbone, packaging, and spike protein-encoding plasmids.

  • Harvest the cell culture supernatant containing the pseudovirus particles 48-72 hours post-transfection.

  • Filter the supernatant to remove cell debris and store at -80°C.

3. Neutralization Assay:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Incubate the pseudovirus with the diluted compound for a defined period (e.g., 1 hour at 37°C).

  • Remove the medium from the reporter cells and add the pseudovirus-compound mixture.

  • Incubate for 48-72 hours.

4. Data Analysis:

  • Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

  • Normalize the data to a virus-only control (100% infection).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SARS-CoV-2 Main Protease (Mpro) Activity Assay

This assay is used to determine the inhibitory activity of compounds against the viral main protease, the target of Nirmatrelvir.

1. Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer

  • Test compound (e.g., Nirmatrelvir)

  • Known Mpro inhibitor (positive control)

  • 96-well black microplate

  • Fluorometer

2. Assay Procedure:

  • Add the assay buffer to the wells of the microplate.

  • Add serial dilutions of the test compound.

  • Add the Mpro enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Normalize the velocities to a no-inhibitor control (100% activity).

  • Plot the percentage of Mpro activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound presents a novel, membrane-disrupting mechanism of action that is distinct from the enzyme-targeting strategies of major approved antivirals. Its broad-spectrum potential against enveloped viruses warrants further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of this and other novel antiviral candidates. The provided experimental protocols offer a starting point for standardized in vitro evaluation. Continued research and head-to-head comparative studies under uniform conditions are essential to fully elucidate the relative therapeutic potential of these different antiviral strategies.

References

Comparative Analysis of IC50 Reproducibility for SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values reported for SARS-CoV-2-IN-30 disodium (B8443419), a novel antiviral candidate. The objective is to offer a clear perspective on its potency and mechanism of action in comparison to other compounds targeting SARS-CoV-2, supported by available experimental data.

Introduction to SARS-CoV-2-IN-30 Disodium

This compound, also referred to as CP025, is a synthetic molecular tweezer designed to exhibit broad-spectrum antiviral activity.[1] Its mechanism of action is distinct from many other antivirals in development, as it directly targets the lipid envelope of the virus.[1] This guide will delve into the reported IC50 values, the experimental protocols used for their determination, and how this compound compares to other anti-SARS-CoV-2 agents.

IC50 Values and Comparative Potency

The reported in vitro efficacy of this compound and a selection of alternative antiviral compounds are summarized below. It is crucial to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.

CompoundTarget/MechanismIC50 Value (µM)Virus/Assay SystemCell LineReference
This compound (CP025) Viral Envelope Disruption 0.6 SARS-CoV-2 (Wuhan strain)Caco-2[2][3]
6.9 Spike Pseudoparticle TransductionCaco-2[2][4]
SARS-CoV-2-IN-28 disodium (CP020)Viral Envelope Disruption0.4SARS-CoV-2Caco-2
1.0Spike Pseudoparticle TransductionCaco-2
MU-UNMC-1Viral Entry Inhibition0.67SARS-CoV-2Human Bronchial Epithelial Cells
MU-UNMC-2Viral Entry Inhibition1.72SARS-CoV-2Human Bronchial Epithelial Cells
RemdesivirRNA-dependent RNA polymerase (RdRp)~1.0 - 2.0SARS-CoV-2Vero E6
NirmatrelvirMain Protease (Mpro)~0.01 - 0.1SARS-CoV-2Various
MolnupiravirRNA-dependent RNA polymerase (RdRp)~0.5 - 1.0SARS-CoV-2Vero E6

Experimental Protocols for IC50 Determination

The reproducibility of IC50 values is intrinsically linked to the experimental protocol employed. The following outlines the methodology used to determine the IC50 of this compound against the authentic SARS-CoV-2 virus as described in the primary literature.[3]

1. Cell Culture and Virus:

  • Cell Line: Caco-2 cells were utilized for the infection assays.[2][4]

  • Virus: The wild-type SARS-CoV-2, specifically the Wuhan strain, was used for infection.[3]

2. Antiviral Assay:

  • SARS-CoV-2 was incubated with varying concentrations of this compound for 2 hours at 37°C.[2][4]

  • The pre-incubated virus-compound mixture was then used to infect Caco-2 cells.[3]

  • The infection rates were quantified two days post-infection.[2][4]

3. Quantification of Viral Infection:

  • An in-cell Enzyme-Linked Immunosorbent Assay (ELISA) was performed to measure the amount of viral Spike (S) protein within the infected cells.[3]

  • The IC50 value was calculated based on the reduction of the S-protein signal in the presence of the compound compared to untreated virus-infected cells.

A generalized workflow for a typical viral infectivity assay to determine IC50 is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Incubation cluster_analysis Analysis A Prepare Caco-2 Cell Culture E Infect Caco-2 Cells with Virus-Compound Mixture A->E B Prepare Serial Dilutions of This compound D Incubate Virus with Compound (2 hours at 37°C) B->D C Prepare SARS-CoV-2 (Wuhan Strain) C->D D->E F Incubate for 48 hours E->F G Fix and Permeabilize Cells F->G H In-Cell ELISA for Viral S-Protein G->H I Data Analysis and IC50 Calculation H->I

Experimental workflow for IC50 determination.

Mechanism of Action: Viral Envelope Disruption

This compound functions by a direct virucidal mechanism, targeting the lipid envelope of SARS-CoV-2.[1] This process is independent of specific viral proteins that are prone to mutation, suggesting a higher barrier to the development of resistance. The proposed mechanism is as follows:

  • Binding to Viral Membrane: The molecular tweezer structure of the compound facilitates binding to the phospholipid head groups present in the viral envelope.[1][5]

  • Insertion into Lipid Bilayer: Following binding, the compound inserts into the lipid bilayer of the viral membrane.[1]

  • Membrane Disruption: This insertion increases the surface tension of the membrane, leading to its disruption.[1][5]

  • Loss of Infectivity: The compromised integrity of the viral envelope results in the inactivation of the virus, rendering it unable to infect host cells.[1]

The following diagram illustrates this proposed mechanism of action.

G cluster_virus SARS-CoV-2 Virion cluster_compound This compound cluster_interaction Mechanism of Action V Enveloped Virus (Lipid Bilayer) A Binding to Phospholipid Head Groups V->A C Molecular Tweezer C->A 1. Initial Contact B Insertion into Viral Membrane A->B 2. Integration D Increased Surface Tension & Membrane Disruption B->D 3. Destabilization E Loss of Viral Infectivity D->E 4. Inactivation

Mechanism of viral envelope disruption.

Conclusion

This compound demonstrates potent antiviral activity against SARS-CoV-2 in vitro, with a reported IC50 of 0.6 µM in an authentic virus infection model.[2][3] Its unique mechanism of targeting the viral envelope offers a potential advantage in overcoming viral resistance. The provided experimental details allow for a foundational understanding of the conditions under which these values were obtained, facilitating a more informed comparison with other antiviral agents. Further studies are necessary to fully elucidate its in vivo efficacy and safety profile. The reproducibility of the reported IC50 values will be best assessed through independent verification using standardized protocols.

References

Navigating the Antiviral Landscape: A Comparative Guide to Alternatives for SARS-CoV-2-IN-30 Disodium in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing global effort to combat SARS-CoV-2, the scientific community continues to explore a diverse arsenal (B13267) of antiviral compounds. This guide provides a comprehensive comparison of prominent alternatives to SARS-CoV-2-IN-30 disodium (B8443419), a molecular tweezer known for its viral inhibition. The following analysis offers researchers, scientists, and drug development professionals a detailed overview of key antiviral agents, their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate their efficacy.

This comparative guide delves into the specifics of several leading antiviral candidates: Remdesivir (B604916), Molnupiravir, Paxlovid (Nirmatrelvir/Ritonavir), and Favipiravir (B1662787). Each of these compounds has been a focal point of intensive research and, in some cases, has seen widespread clinical use. Their distinct approaches to disrupting the viral life cycle provide a range of options for further investigation and development.

Quantitative Comparison of Antiviral Activity

The in vitro efficacy of these antiviral agents against SARS-CoV-2 is a critical determinant of their potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies. It is important to note that these values can vary based on the cell line used, the viral strain, and the specific experimental protocol.

CompoundTargetAssay TypeCell LineValueUnitCitation
SARS-CoV-2-IN-30 disodium Viral Entry (presumed)Antiviral ActivityCaco-2IC50: 6.9µM[1][2]
Spike Pseudoparticle Transduction-IC50: 6.9µM[1][2]
Liposomal Membrane Disruption-EC50: 6.9µM[1][2]
SARS-CoV-2 Inactivation-IC50: 0.6µM[1][2]
Remdesivir RNA-dependent RNA polymerase (RdRp)Antiviral ActivityVero E6EC50: 0.77µM[3][4]
Antiviral ActivityCalu-3EC50: 0.28µM[3]
Plaque ReductionVero E6IC50: 2.0 - 9.8 (variant dependent)µM[5]
Molnupiravir (NHC) RNA-dependent RNA polymerase (RdRp)Antiviral ActivityCalu-3IC50: ~0.1µM[6]
Antiviral Activity (Pre-entry)Vero E6IC50: VariesµM[7]
Antiviral Activity (Post-infection)Vero E6IC50: VariesµM[7]
Nirmatrelvir (Paxlovid) Main Protease (Mpro/3CLpro)Protease Inhibition (FRET)-IC50: 0.014 - 0.047µM[8]
Antiviral ActivityHEK293T-hACE2IC50: 0.033µM[8]
Antiviral ActivityVeroE6EC50: 0.0745µM[9]
Favipiravir RNA-dependent RNA polymerase (RdRp)Antiviral ActivityVero E6EC50: 61.88µM[10]
Antiviral ActivityVero E6EC50: >67µmol·L−1[11]
Antiviral ActivityCaco-2--[10]
Lopinavir (B192967) Main Protease (Mpro/3CLpro)Plaque ReductionVeroEC50: 6µg/mL[12]
Antiviral Activity--4 µg/mL (after 48h)[12]
Ritonavir Cytochrome P450 3A (CYP3A4) inhibitor----[13][14]

Mechanisms of Action and Signaling Pathways

The alternatives to this compound primarily target critical viral enzymes essential for replication. Remdesivir, Molnupiravir, and Favipiravir are nucleoside analogs that inhibit the viral RNA-dependent RNA polymerase (RdRp), while Nirmatrelvir, the active component of Paxlovid, is a protease inhibitor that targets the main protease (Mpro or 3CLpro).

This compound: Viral Entry Disruption

This compound is a molecular tweezer that has been shown to disrupt liposomal membranes and exhibits broad-spectrum antiviral activity against enveloped viruses.[1][2] Its mechanism is believed to involve interference with the viral envelope, thereby preventing viral entry into host cells.

SARS_CoV_2_IN_30_Mechanism SARS_CoV_2_IN_30 SARS-CoV-2-IN-30 disodium Viral_Envelope Viral Lipid Envelope SARS_CoV_2_IN_30->Viral_Envelope interacts with Membrane_Disruption Membrane Disruption Viral_Envelope->Membrane_Disruption leads to Viral_Entry_Block Inhibition of Viral Entry Membrane_Disruption->Viral_Entry_Block Host_Cell Host Cell Viral_Entry_Block->Host_Cell Remdesivir_Mechanism Remdesivir_Prodrug Remdesivir (Prodrug) Active_Metabolite Remdesivir-TP (Active Form) Remdesivir_Prodrug->Active_Metabolite intracellular conversion RdRp Viral RdRp Active_Metabolite->RdRp competes with ATP RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis incorporation into Chain_Termination Delayed Chain Termination RNA_Synthesis->Chain_Termination Molnupiravir_Mechanism Molnupiravir_Prodrug Molnupiravir (Prodrug) Active_Metabolite NHC-TP (Active Form) Molnupiravir_Prodrug->Active_Metabolite intracellular conversion RdRp Viral RdRp Active_Metabolite->RdRp incorporated by RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Mutagenesis Lethal Mutagenesis RNA_Synthesis->Mutagenesis induces Paxlovid_Mechanism cluster_paxlovid Paxlovid Nirmatrelvir Nirmatrelvir Mpro Viral Main Protease (Mpro/3CLpro) Nirmatrelvir->Mpro inhibits Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 inhibits Polyprotein_Cleavage Polyprotein Cleavage Mpro->Polyprotein_Cleavage Viral_Replication Viral Replication Polyprotein_Cleavage->Viral_Replication Nirmatrelvir_Metabolism Nirmatrelvir Metabolism CYP3A4->Nirmatrelvir_Metabolism Nirmatrelvir_Metabolism->Nirmatrelvir reduces

References

Comparative Guide to Liposomal Disruption Agents: A Focus on SARS-CoV-2-IN-30 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the liposomal disruption capabilities of the novel molecular tweezer, SARS-CoV-2-IN-30 disodium (B8443419), with other established and alternative liposome-disrupting agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the mechanisms of action to aid in the evaluation and selection of appropriate tools for lipid bilayer disruption in various research and development applications.

Quantitative Comparison of Liposomal Disruption Efficacy

The efficacy of various compounds in disrupting liposomal membranes is a critical parameter for their application in drug delivery and antiviral research. The following table summarizes the half-maximal effective concentration (EC50) for liposomal disruption, providing a quantitative measure for comparison. Lower EC50 values indicate higher potency.

Compound/AgentChemical ClassEC50 for Liposomal DisruptionAntiviral Activity (SARS-CoV-2)Reference
SARS-CoV-2-IN-30 disodium Molecular Tweezer6.9 μMIC50 = 0.6 μM (viral activity), 6.9 μM (pseudoparticle transduction)[1]
SARS-CoV-2-IN-28 disodiumMolecular Tweezer4.4 μMIC50 = 0.4 μM (viral activity), 1.0 μM (pseudoparticle transduction)[2]
SARS-CoV-2-IN-25 disodiumMolecular Tweezer2.6 μMIC50 = 1.8 μM (viral activity), 1.6 μM (pseudoparticle transduction)[3]
MelittinAntimicrobial Peptide~0.3 - 6.7 μM (lipid dependent)Broad-spectrum antiviral[4]
Triton X-100Non-ionic Detergent~170 μM (initial disruption) to 1000 μM (complete disruption)Not applicable (used as a laboratory detergent)[5][6]

Experimental Protocols

The data presented in this guide is primarily derived from the Carboxyfluorescein Leakage Assay , a standard and widely accepted method for quantifying liposome (B1194612) disruption.

Carboxyfluorescein Leakage Assay Protocol

This assay measures the release of a self-quenching fluorescent dye, carboxyfluorescein, from the aqueous core of liposomes upon membrane disruption.

1. Preparation of Carboxyfluorescein-Loaded Liposomes:

  • A lipid film is prepared by dissolving the desired phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent, followed by evaporation of the solvent under vacuum to form a thin lipid film.
  • The lipid film is hydrated with a solution of 5(6)-Carboxyfluorescein (CF) at a high concentration (typically 50-100 mM) to induce self-quenching of the fluorescence.
  • The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
  • Free, unencapsulated CF is removed by size-exclusion chromatography.

2. Liposome Disruption Assay:

  • The CF-loaded liposomes are diluted in a suitable buffer in a 96-well plate.
  • The baseline fluorescence is measured using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
  • The test compound (e.g., this compound) is added to the wells at various concentrations.
  • The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of CF from the liposomes, leading to its de-quenching upon dilution in the external buffer.
  • A positive control for 100% leakage is established by adding a strong detergent, such as Triton X-100, to a set of wells.

3. Data Analysis:

  • The percentage of CF leakage is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where:
  • Ft is the fluorescence intensity at a given time point after adding the compound.
  • F0 is the initial baseline fluorescence.
  • Fmax is the maximum fluorescence intensity after adding Triton X-100.
  • The EC50 value is determined by plotting the percentage of leakage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action and Visualizations

The mode of interaction with the lipid bilayer differs significantly between the compared agents. These mechanisms are illustrated below.

This compound: The Molecular Tweezer Mechanism

This compound and its analogs are classified as "molecular tweezers." These molecules possess a unique horseshoe-shaped structure that allows them to bind to the headgroups of phospholipids in the liposomal or viral membrane. This binding event is proposed to increase the lateral pressure and tension within the lipid bilayer, leading to its disruption and the release of the liposomal contents.

G cluster_0 Liposomal Disruption by this compound SARS_CoV_2_IN_30 SARS-CoV-2-IN-30 Disodium Binding Binding to Phospholipid Headgroups SARS_CoV_2_IN_30->Binding Liposome Intact Liposome (with encapsulated content) Liposome->Binding Disruption Increased Membrane Tension & Disruption Binding->Disruption Release Release of Encapsulated Content Disruption->Release G cluster_membrane Lipid Bilayer cluster_agents Disrupting Agents cluster_mechanisms Mechanisms of Action Tweezer SARS-CoV-2-IN-30 (Molecular Tweezer) Tweezer_Action Headgroup Binding & Increased Tension Tweezer->Tweezer_Action Melittin Melittin (Peptide) Melittin_Action Pore Formation Melittin->Melittin_Action Triton Triton X-100 (Detergent) Triton_Action Micelle Formation & Solubilization Triton->Triton_Action Tweezer_Action->p2 Disrupts Melittin_Action->p5 Forms Pores Triton_Action->p8 Solubilizes

References

A Comparative Analysis of Diphosphate Ester Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is continually evolving, with nucleoside and nucleotide analogs representing a cornerstone of treatment for a wide array of viral infections. Among these, diphosphate (B83284) ester compounds are a critical class of antivirals that, following intracellular activation, effectively inhibit viral polymerases. This guide provides a comparative analysis of key diphosphate ester antiviral compounds, focusing on their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Efficacy Comparison

The antiviral potency of these compounds is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays. The cytotoxicity is represented by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a compound's therapeutic window.

Table 1: Comparative Antiviral Activity of Cidofovir (B1669016) and Brincidofovir against Poxviruses and Adenoviruses

CompoundVirusCell LineAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)
Cidofovir Variola virus (average of 5 strains)-Cell-clearing plaque assay~10.7>15~1.4
Brincidofovir Variola virus (average of 5 strains)-Cell-clearing plaque assay0.11[1][2]>15>135[3]
Cidofovir Monkeypox virus (Clade II)--18[4]--
Brincidofovir Monkeypox virus (Clade II)--1.8[4]--
Cidofovir Human Adenovirus 5 (HAdV-5)A549Plaque Reduction Assay1.0 - 5.0>100>20-100
Brincidofovir Human Adenovirus 5 (HAdV-5)A549Plaque Reduction Assay0.004 - 0.01>10>1000-2500

Note: EC50 values can vary based on the specific viral strain, cell line, and assay method used. Data is compiled from multiple sources for comparison.[5]

Table 2: Comparative Antiviral Activity of Adefovir and Tenofovir against Hepatitis B Virus (HBV)

CompoundVirus StrainCell LineAssay MethodEC50 (µM)Ki (HBV Polymerase)Intracellular Diphosphate Half-life (hours)
Adefovir Wild-Type HBVHepG2 2.2.15DNA Reduction0.8[6][7]0.10 µM75 ± 1
Tenofovir Wild-Type HBVHepG2 2.2.15DNA Reduction1.1[6][7]0.18 µM95 ± 6
Adefovir Adefovir-Resistant (rtN236T)--7.3- to 13.8-fold increase--
Tenofovir Adefovir-Resistant (rtN236T)--3- to 4.2-fold increase[6][7]--

Note: Lower EC50 and Ki values generally indicate higher potency. Tenofovir demonstrates a better resistance profile against the common Adefovir-resistant rtN236T mutant.[6][7]

Mechanism of Action: Intracellular Activation and Polymerase Inhibition

Diphosphate ester antiviral compounds are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to exert their antiviral effect. The core mechanism involves a two-step intracellular phosphorylation to the active diphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA or RNA polymerase. By mimicking the natural deoxynucleotide triphosphates, it becomes incorporated into the growing viral nucleic acid chain, leading to premature chain termination and halting viral replication.

Lipid ester conjugates, such as in Brincidofovir, enhance oral bioavailability and facilitate more efficient entry into cells, resulting in higher intracellular concentrations of the active cidofovir diphosphate compared to the parent compound, cidofovir.[5]

Mandatory Visualization

Intracellular_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Antiviral Prodrug (e.g., Brincidofovir, Adefovir Dipivoxil) Prodrug_int Intracellular Prodrug Prodrug->Prodrug_int Cellular Uptake Nucleoside_Monophosphate Nucleoside Monophosphate (e.g., Cidofovir, Adefovir) Prodrug_int->Nucleoside_Monophosphate Esterases/ Phosphatases Nucleoside_Diphosphate Active Nucleoside Diphosphate (e.g., Cidofovir-DP, Adefovir-DP) Nucleoside_Monophosphate->Nucleoside_Diphosphate Cellular Kinases (Phosphorylation) Viral_Polymerase Viral DNA/RNA Polymerase Nucleoside_Diphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Intracellular activation pathway of diphosphate ester antiviral prodrugs.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A 1. Seed Host Cells in Microplate C 3. Infect Cells with Virus (Constant MOI) A->C B 2. Prepare Serial Dilutions of Antiviral Compound D 4. Add Compound Dilutions to Infected Cells B->D C->D E 5. Incubate for a Defined Period D->E F 6. Quantify Viral Replication (e.g., Plaque Assay, qPCR) E->F G 7. Determine Cell Viability (e.g., MTS/MTT Assay) E->G H 8. Calculate EC50, CC50, and Selectivity Index (SI) F->H G->H

Caption: General experimental workflow for in vitro antiviral efficacy testing.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of antiviral compound efficacy. Below are representative methodologies for key in vitro assays.

Plaque Reduction Assay (PRA) for EC50 Determination

This assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[8]

  • Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Materials:

    • Confluent monolayer of susceptible host cells in 6- or 12-well plates.

    • Virus stock of known titer (Plaque Forming Units/mL).

    • Antiviral compound stock solution.

    • Culture medium (e.g., DMEM) with and without serum.

    • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

    • Staining solution (e.g., Crystal Violet).

    • Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

    • Compound Dilution: Prepare serial dilutions of the antiviral compound in a serum-free medium.

    • Infection: Aspirate the culture medium from the cells. Infect the cell monolayers with a standardized amount of virus (typically 50-100 PFU per well) in the presence of the various compound dilutions. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

    • Overlay: Remove the virus inoculum and add the semi-solid overlay medium containing the respective concentrations of the antiviral compound. The overlay restricts the spread of progeny virions to adjacent cells.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Staining: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain with a solution like Crystal Violet.

    • Plaque Counting: Count the number of plaques in each well.

    • EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9]

qPCR-Based Viral Load Assay for EC50 Determination

This method quantifies the amount of viral DNA or RNA in infected cells, providing a high-throughput alternative to the Plaque Reduction Assay.[5][10][11]

  • Objective: To determine the concentration of an antiviral compound that reduces the amount of viral nucleic acid by 50%.

  • Materials:

    • Host cells seeded in 96-well plates.

    • Virus stock.

    • Antiviral compound.

    • DNA/RNA extraction kit.

    • qPCR master mix (e.g., containing SYBR Green or a specific probe).

    • Primers and probes specific to a conserved region of the viral genome.

    • Real-time PCR instrument.

  • Procedure:

    • Cell Culture, Infection, and Treatment: Similar to the Plaque Reduction Assay, seed host cells, infect with the virus, and treat with serial dilutions of the antiviral compound.

    • Incubation: Incubate the plates for a defined period to allow for viral replication (e.g., 24-72 hours).

    • Nucleic Acid Extraction: Lyse the cells and extract total DNA or RNA using a commercial kit. For RNA viruses, perform reverse transcription to generate cDNA.[11]

    • qPCR: Set up the qPCR reaction with the extracted nucleic acid, primers/probes, and master mix. Run the reaction on a real-time PCR instrument.

    • Quantification: A standard curve is generated using known quantities of viral nucleic acid to allow for absolute quantification of viral genome copies in each sample.[]

    • EC50 Calculation: The amount of viral DNA/RNA in the drug-treated wells is determined relative to the untreated control. The EC50 value is calculated from the dose-response curve.[7]

MTS/MTT Assay for CC50 Determination (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is crucial for determining the cytotoxic potential of the antiviral compounds.

  • Objective: To determine the concentration of the antiviral compound that reduces the viability of uninfected host cells by 50%.

  • Materials:

    • Host cells seeded in 96-well plates.

    • Antiviral compound.

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) in combination with an electron coupling reagent (e.g., PES).[6][8][13]

    • or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and a solubilization solution.

    • Plate reader (spectrophotometer).

  • Procedure:

    • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

    • Compound Treatment: Add serial dilutions of the antiviral compound to the wells. Include "cell control" wells with no compound.

    • Incubation: Incubate the plate for the same duration as the antiviral efficacy assay.

    • Reagent Addition:

      • For MTS: Add the MTS reagent solution to each well and incubate for 1-4 hours at 37°C.[6][8][13]

      • For MTT: Add the MTT solution and incubate for 1-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[6]

    • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 is determined from the dose-response curve.

References

Head-to-Head Showdown: SARS-CoV-2-IN-30 Disodium and Other Molecular Tweezers as Viral Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Antiviral Drug Development

The ongoing pursuit of effective antiviral therapeutics against SARS-CoV-2 has led to the exploration of diverse mechanisms of action. One promising strategy involves the disruption of the viral envelope, a common feature of many pathogenic viruses. This guide provides a head-to-head comparison of SARS-CoV-2-IN-30 disodium (B8443419) and other notable molecular tweezers, a class of compounds designed to interfere with the integrity of viral membranes. By presenting available experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate and advance these potential antiviral agents.

Mechanism of Action: Disrupting the Viral Envelope

SARS-CoV-2-IN-30 disodium and related molecular tweezers, such as CLR01 and CLR05, share a common mechanism of action: they are supramolecular agents that target and destabilize the lipid bilayer of enveloped viruses, including SARS-CoV-2. This disruption of the viral envelope leads to a loss of infectivity. These compounds are characterized by a unique horseshoe-shaped structure that allows them to bind to lipid head groups in the viral membrane, leading to increased surface tension and subsequent membrane disruption.

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data for this compound and other molecular tweezers. It is important to note that the data for this compound is provided by its supplier, while the data for CLR01, CLR05, and their derivatives are from a peer-reviewed study. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antiviral Activity of this compound

CompoundAssayIC50 (µM)EC50 (µM)
This compoundSARS-CoV-2 Activity0.6-
This compoundSpike Pseudoparticle Transduction6.9-
This compoundLiposomal Membrane Disruption-6.9

Data sourced from MedchemExpress.[1]

Table 2: Comparative In Vitro Antiviral Activity of Molecular Tweezers Against SARS-CoV-2

CompoundSARS-CoV-2 Infection (In-cell ELISA) IC50 (µM)Spike Pseudoparticle Transduction IC50 (µM)
CLR0177[2][3]35[2]
CLR05167[2][3]33
Optimized Tweezer (CP020) - 1.0
Optimized Tweezer (CP026) - 1.6

Data for CLR01, CLR05, and optimized tweezers are from "Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses". CP020 is also known as SARS-CoV-2-IN-28 disodium and CP026 as SARS-CoV-2-IN-25 disodium.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

Spike Pseudoparticle Transduction Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein in a BSL-2 setting.

  • Cell Seeding: 293T-ACE2 cells (HEK293T cells stably expressing human ACE2) are seeded in 96-well plates at a density of 1.25 x 10^4 cells per well and incubated for 8-12 hours.[2]

  • Compound Preparation: The test compounds (e.g., this compound, CLR01) are serially diluted to the desired concentrations.

  • Virus Neutralization: Lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., luciferase) are incubated with the diluted compounds for 1 hour at 37°C.[2]

  • Infection: The compound-virus mixture is then added to the pre-seeded 293T-ACE2 cells.

  • Readout: After 48-60 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[2] The IC50 value, the concentration at which the compound inhibits 50% of the viral transduction, is then calculated.

Liposomal Membrane Disruption Assay

This assay evaluates the ability of a compound to disrupt lipid bilayers, mimicking the viral envelope.

  • Liposome (B1194612) Preparation: Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared. The lipid composition can be designed to mimic that of viral or cellular membranes.

  • Compound Incubation: The test compounds are added to the liposome solution at various concentrations.

  • Fluorescence Measurement: The release of the fluorescent dye from the liposomes, caused by membrane disruption, is measured over time using a fluorescence spectrophotometer.

  • Data Analysis: The percentage of dye release is calculated, and the EC50 value, the concentration at which the compound causes 50% of the maximum dye release, is determined.

In-Cell ELISA for SARS-CoV-2 Infection

This assay quantifies viral protein expression within infected cells to determine the antiviral activity of a compound.

  • Cell Infection: Vero E6 or Caco-2 cells are seeded in 96-well plates and infected with SARS-CoV-2 in the presence of serial dilutions of the test compound.[3][4]

  • Fixation and Permeabilization: After a defined incubation period (e.g., 16-24 hours), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton-X-100.[4]

  • Antibody Incubation: The cells are then incubated with a primary antibody specific for a SARS-CoV-2 protein (e.g., nucleocapsid or spike protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[4][5]

  • Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of viral protein present.

  • IC50 Calculation: The IC50 value is calculated as the compound concentration that reduces the viral protein signal by 50%.

Visualizing the Pathways and Mechanisms

To further elucidate the context of these inhibitors, the following diagrams, generated using the DOT language, illustrate the SARS-CoV-2 entry pathway and the proposed mechanism of action for molecular tweezers.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_endocytosis Endocytic Pathway Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Cytoplasm Cytoplasm Spike->Cytoplasm 3. Membrane Fusion & RNA Release Endocytosis Alternate Entry Spike->Endocytosis Viral_RNA Viral RNA TMPRSS2 TMPRSS2 ACE2->TMPRSS2 TMPRSS2->Spike 2. Priming Endosome Endosome Endosome->Cytoplasm Fusion & Release Endocytosis->Endosome

Caption: SARS-CoV-2 entry into a host cell.

Molecular_Tweezer_Mechanism cluster_virus Viral Envelope cluster_inhibitor Inhibitor Action Lipid_Bilayer Lipid Bilayer Disrupted_Membrane Disrupted Viral Envelope Lipid_Bilayer->Disrupted_Membrane 2. Increased Surface Tension & Membrane Disruption Spike Spike Protein Molecular_Tweezer Molecular Tweezer Molecular_Tweezer->Lipid_Bilayer 1. Binding to Lipid Head Groups Inactivated_Virus Inactivated Virus Disrupted_Membrane->Inactivated_Virus 3. Loss of Infectivity

Caption: Mechanism of viral envelope disruption.

Conclusion

This compound and other molecular tweezers represent a compelling class of broad-spectrum antiviral candidates that act by disrupting the viral envelope. The available data indicates that these compounds exhibit potent in vitro activity against SARS-CoV-2. In particular, newer generation molecular tweezers with optimized lipid anchors show enhanced efficacy. While direct comparative studies are still needed to definitively rank the potency of this compound against other molecular tweezers like CLR01 and its derivatives, the information presented in this guide provides a solid foundation for further research and development in this area. The detailed experimental protocols and visual diagrams offer valuable tools for scientists working to advance these promising antiviral strategies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of SARS-CoV-2-IN-30 Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of SARS-CoV-2-IN-30 disodium (B8443419) salt, aligning with best practices for potent bioactive molecules and waste generated from COVID-19 research.

All waste materials associated with SARS-CoV-2 research, including the inhibitor itself, contaminated laboratory equipment, and personal protective equipment (PPE), should be managed as biohazardous waste.[1] Adherence to federal, state, and local regulations for biohazardous waste disposal is mandatory.[1] A thorough risk assessment specific to the site and activity should be conducted to identify and mitigate potential hazards.[1]

Disposal Parameters for Antiviral Compounds

While a specific Safety Data Sheet (SDS) for SARS-CoV-2-IN-30 disodium salt is not publicly available, the following table outlines critical disposal parameters based on guidelines for similar antiviral compounds and disodium salts. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific requirements.

ParameterGuidelineSource
Waste Classification Biohazardous and Chemical Waste[1][2]
Liquid Waste Decontamination 1% Sodium Hypochlorite (B82951) Solution[1]
Solid Waste Segregation Designated, leak-proof, and clearly labeled biohazard containers[1]
Sharps Disposal Puncture-resistant sharps containers[1]
Final Disposal Method Incineration at 760 - 1093°C (1400 - 2000°F) or use of a licensed biomedical waste treatment facility[1]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound salt and associated waste.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with appropriate PPE, including disposable gloves, a lab coat, and eye protection. For procedures that may generate aerosols, a mask or respirator is necessary.

2. Segregation at the Source:

  • Immediately separate all waste contaminated with this compound salt into designated, leak-proof biohazard containers.[1]

  • Utilize double-layered bags for solid waste to prevent leaks.[1]

  • All sharps, such as needles and syringes, must be placed in puncture-resistant sharps containers.[1]

3. Container Labeling:

  • Clearly label all waste containers with "COVID-19 Waste" or the universal biohazard symbol for easy identification and priority treatment.[1]

4. Decontamination:

  • Liquid Waste: Decontaminate liquid waste containing this compound salt with a suitable chemical disinfectant, such as a 1% sodium hypochlorite solution, before disposal.[1] The necessary concentration and contact time should be determined in consultation with your institution's safety guidelines.

  • Surfaces and Equipment: Decontaminate all work surfaces and equipment with an appropriate disinfectant, such as 0.1% sodium hypochlorite, 62%-71% ethanol, or 0.5% hydrogen peroxide, with a contact time of at least one minute.[3]

5. Final Disposal:

  • Incineration: The preferred method for the final disposal of decontaminated waste is incineration to ensure the complete destruction of any residual hazardous material.[1]

  • Licensed Waste Management: Alternatively, treated waste can be collected and transported by a licensed biomedical waste treatment facility.[1]

  • Prohibited Disposal: Never dispose of untreated or improperly contained COVID-19-related waste in general waste streams or unsecured open dumpsites.[1]

Disposal Workflow for this compound Salt

cluster_prep Preparation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste: Double-layered biohazard bags segregate->solid_waste liquid_waste Liquid Waste: Leak-proof, sealed containers segregate->liquid_waste sharps Sharps: Puncture-resistant containers segregate->sharps labeling Label all containers: 'Biohazard' and 'COVID-19 Waste' solid_waste->labeling liquid_waste->labeling sharps->labeling decon_liquid Chemically decontaminate liquid waste (e.g., 1% Sodium Hypochlorite) labeling->decon_liquid decon_surfaces Decontaminate surfaces and equipment labeling->decon_surfaces incinerate Incineration decon_liquid->incinerate licensed_facility Licensed Biomedical Waste Facility decon_liquid->licensed_facility improper_disposal Improper Disposal (General Waste, Drains) decon_liquid->improper_disposal decon_surfaces->incinerate decon_surfaces->licensed_facility

References

Navigating the Safe Handling of SARS-CoV-2-IN-30 Disodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel antiviral compound SARS-CoV-2-IN-30 disodium (B8443419), ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for SARS-CoV-2-IN-30 disodium is not publicly available, this document outlines procedural, step-by-step guidance based on general best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, providing protection from splashes.
Hand Protection Disposable GlovesNitrile or latex gloves should be worn at all times. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat to protect skin and clothing from potential spills.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Experimentation

A structured workflow is crucial for the safe and effective use of this compound in a research setting. Adherence to these procedural steps will minimize risks and maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage.

  • The compound is typically shipped at room temperature.

  • For long-term storage of the solid powder, maintain a temperature of -20°C.

  • Once in solution, store at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.

2. Preparation of Solutions:

  • All work with the solid compound must be performed in a chemical fume hood to prevent inhalation of any airborne particles.

  • Wear all recommended PPE, including eye protection, a lab coat, and disposable gloves.

  • Use a calibrated balance to weigh the desired amount of the compound.

  • Prepare solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water, as specified by the experimental protocol.

3. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When using the compound in cell cultures or other experimental systems, handle it within a biological safety cabinet if working with infectious agents.

  • Minimize the generation of aerosols.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of any unused solid this compound and any materials used for weighing or transfer (e.g., weigh boats, contaminated paper towels) in a designated hazardous chemical waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in the appropriate hazardous waste stream.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal A Receive and Inspect Compound B Store at Recommended Temperature (Solid: -20°C, Solution: -80°C) A->B Intact C Weigh Solid in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Collect Solid and Liquid Waste E->F G Dispose of Contaminated Materials E->G H Follow Institutional Disposal Procedures F->H G->H

Caption: Workflow for the safe handling of this compound.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment, ultimately contributing to the advancement of vital antiviral research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.